N-Boc-4-fluoro-(R)-homophenylalanine
Description
BenchChem offers high-quality N-Boc-4-fluoro-(R)-homophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-4-fluoro-(R)-homophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPLRFOLNJICIF-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Difference between 4-fluorophenylalanine and 4-fluorohomophenylalanine
Topic: Difference between 4-fluorophenylalanine and 4-fluorohomophenylalanine Content Type: In-depth Technical Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists
Executive Summary
This guide delineates the structural, biosynthetic, and functional distinctions between 4-fluorophenylalanine (4-F-Phe) and its chain-extended homolog, 4-fluorohomophenylalanine (4-F-hPhe) . While both serve as fluorinated probes and pharmacophores, they occupy distinct niches in protein engineering and drug discovery.
-
4-F-Phe is a "near-native" surrogate, readily accepted by wild-type biosynthetic machinery for global protein labeling and
F NMR backbone studies. -
4-F-hPhe is a "steric probe," requiring orthogonal translation systems (e.g., Flexizymes) or chemical synthesis (SPPS). It is primarily used to extend hydrophobic reach in protease inhibitors and probe side-chain dynamics distinct from the backbone.
Physicochemical & Structural Core[1]
The fundamental difference lies in the aliphatic side chain length. 4-F-hPhe contains an additional methylene (
Table 1: Comparative Physicochemical Properties
| Property | 4-Fluorophenylalanine (4-F-Phe) | 4-Fluorohomophenylalanine (4-F-hPhe) |
| Structure | ||
| Side Chain | 4-Fluorobenzyl | 4-Fluorophenethyl |
| Molecular Weight | 183.18 Da | 197.21 Da |
| LogP (Predicted) | ~ -1.9 (Hydrophobic) | ~ -1.4 (More Hydrophobic) |
| C-F Bond Length | 1.35 Å | 1.35 Å |
| Rotational Freedom | ||
| Biosynthetic Access | Wild-type PheRS (Relaxed specificity) | Orthogonal Translation / Flexizyme / SPPS |
Biosynthetic Incorporation Strategies
The incorporation of these analogs into proteins follows divergent workflows due to the specificity of Phenylalanyl-tRNA Synthetase (PheRS).
4-F-Phe: The Auxotrophic "Surrogate" Method
Wild-type PheRS has a relaxed substrate specificity that tolerates the para-fluorine substitution because the atomic radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å). This allows for Residue-Specific Incorporation using auxotrophic bacterial strains.
-
Mechanism: Competitive replacement of Phe in Phe-auxotrophic E. coli strains.
-
Yield: High (often >90% replacement).
-
Utility: Global labeling for protein folding studies or
F NMR.
4-F-hPhe: The Orthogonal / Chemical Method
The additional methylene group in 4-F-hPhe creates a steric clash within the amino acid binding pocket of wild-type PheRS, preventing efficient charging onto tRNA
-
Method A: Flexizyme (In Vitro): Use of artificial ribozymes (e.g., dFx) to charge specific tRNAs with 4-F-hPhe esters in cell-free systems (PURE system).
-
Method B: Solid-Phase Peptide Synthesis (SPPS): Standard Fmoc-chemistry coupling for peptides <50 residues.
-
Method C: Engineered PheDH: For synthesis of the amino acid itself (not incorporation), engineered Phenylalanine Dehydrogenase (e.g., Bacillus badius mutants) is used to convert precursors like 2-oxo-4-phenylbutyric acid.
Diagram 1: Comparative Incorporation Workflows
Caption: Workflow comparison showing the enzymatic activation of 4-F-Phe by wild-type PheRS versus the ribozyme-mediated acylation required for 4-F-hPhe.
F NMR Applications
Both molecules are powerful NMR probes due to the 100% natural abundance and high sensitivity of the
4-F-Phe: The Backbone Reporter
Because the phenyl ring is close to the
-
Chemical Shift: Sensitive to local tertiary structure packing.
-
Data Interpretation: Line broadening often indicates backbone conformational exchange or unfolding events.
4-F-hPhe: The Side-Chain Dynamics Probe
The extra methylene group acts as a "spacer," decoupling the aromatic ring from the backbone.
-
Mobility: The ring has significantly higher motional freedom (increased entropy).
-
NOE (Nuclear Overhauser Effect): The fluorine atom sweeps a larger volume, potentially showing NOEs to residues further away than 4-F-Phe would.
-
Utility: Excellent for probing "breathing" motions of hydrophobic pockets or detecting ligand binding in large cavities where the shorter 4-F-Phe might not reach the ligand interface.
Experimental Protocols
Protocol A: Incorporation of 4-F-Phe (In Vivo Auxotroph)
Objective: Produce globally fluorinated protein for NMR.
-
Strain Selection: Use a Phe-auxotrophic strain (e.g., E. coli KA12 or DL39).
-
Growth: Culture cells in M9 minimal medium supplemented with 50 mg/L L-Phenylalanine (L-Phe) until OD
reaches ~0.8. -
Depletion: Centrifuge cells (4,000 x g, 10 min), wash with sterile 0.9% NaCl to remove residual L-Phe.
-
Shift: Resuspend in M9 medium containing 60 mg/L 4-Fluorophenylalanine . Incubate for 15 minutes to deplete intracellular L-Phe pools.
-
Induction: Add IPTG (1 mM) to induce protein expression. Incubate for 4-6 hours at 30°C.
-
Harvest: Pellet cells and proceed to purification.
-
Note: Expect 80-95% incorporation efficiency.
-
Protocol B: Synthesis of 4-F-hPhe Peptides (SPPS)
Objective: Synthesize a protease inhibitor motif containing 4-F-hPhe.
-
Resin Preparation: Swell Wang resin (0.5 mmol/g) in DMF for 30 min.
-
Coupling 4-F-hPhe:
-
Dissolve Fmoc-4-fluoro-L-homophenylalanine (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add to resin and shake for 2 hours at room temperature.
-
Causality: HATU is preferred over HBTU for non-canonical amino acids to minimize racemization and drive the reaction of the bulkier side chain.
-
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.
-
Cleavage: Treat resin with TFA/TIS/H
O (95:2.5:2.5) for 3 hours. -
Purification: Precipitate in cold diethyl ether and purify via RP-HPLC (C18 column).
Medicinal Chemistry Implications[3][4][5]
In drug design, the choice between Phe, 4-F-Phe, and 4-F-hPhe is often driven by the S1 pocket architecture of target proteases.
-
Metabolic Stability: Both analogs block metabolic oxidation at the para-position (a common metabolic soft spot). The C-F bond is metabolically inert.
-
Steric Reach: 4-F-hPhe is critical when the target pocket is deep. For example, in Aminopeptidase N (APN) inhibitors, homophenylalanine derivatives often show superior binding affinity (
in sub-micromolar range) compared to phenylalanine analogs because the extra carbon allows the phenyl ring to achieve optimal -stacking interactions within the deep hydrophobic pocket.
Diagram 2: Pharmacophore Logic
Caption: Decision logic for selecting 4-F-hPhe in drug design when targeting deep hydrophobic pockets.
References
-
Noren, C. J., et al. (1989). "A general method for site-specific incorporation of unnatural amino acids into proteins."[2] Science. Link
-
Murakami, H., et al. (2006). "A highly flexible tRNA acylation method for non-canonical polypeptide synthesis." Nature Methods. Link
-
Wu, T., et al. (2021). "Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis." Microbial Cell Factories. Link
-
Talukder, P., et al. (2017). "Cyanobacterial homologues of homophenylalanine biosynthetic genes." Applied and Environmental Microbiology. Link
-
Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today. Link
Sources
Navigating the Synthesis and Application of Fluorinated Amino Acids: A Technical Guide to N-Boc-4-fluoro-D-phenylalanine (CAS: 57292-45-2)
A Note on Chemical Nomenclature: Initial searches for "N-Boc-4-fluoro-D-homophenylalanine" did not yield a specific CAS number for this compound. The widely referenced CAS number 57292-45-2 corresponds to N-Boc-4-fluoro-D-phenylalanine .[1][2][3] This guide will focus on the latter, a well-documented and commercially available fluorinated amino acid derivative. The core difference between phenylalanine and its "homo" analogue is an additional methylene group in the side chain, which significantly alters its conformational properties and biological activity.
Introduction: The Strategic Role of Fluorine in Peptide and Drug Design
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[4] Replacing hydrogen with the highly electronegative fluorine atom can profoundly modulate a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and conformational preferences.[4] In the context of peptide-based therapeutics, the incorporation of fluorinated amino acids like N-Boc-4-fluoro-D-phenylalanine offers a powerful tool to enhance the parent peptide's stability against enzymatic degradation and to fine-tune its binding affinity to biological targets.[4] This guide provides an in-depth look at the properties, synthesis, and applications of N-Boc-4-fluoro-D-phenylalanine, a key building block for researchers in drug development.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of N-Boc-4-fluoro-D-phenylalanine is crucial for its effective use in synthesis and analysis.
| Property | Value | Source(s) |
| CAS Number | 57292-45-2 | [1][2][3] |
| Molecular Formula | C14H18FNO4 | [2] |
| Molecular Weight | 283.30 g/mol | [1][5] |
| Synonyms | (2R)-2-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid, Boc-D-Phe(4-F)-OH | [1][2] |
| Appearance | White to off-white solid/powder | [5] |
| Purity | Typically ≥98% | [1] |
Synthesis and Chemical Reactivity
The synthesis of N-Boc-4-fluoro-D-phenylalanine is a critical aspect of its utility. The Boc (tert-butoxycarbonyl) protecting group is essential for peptide synthesis, preventing unwanted side reactions at the amino group while allowing for controlled peptide bond formation.
General Synthesis Pathway: Boc Protection of 4-Fluoro-D-phenylalanine
The most common method for preparing N-Boc-4-fluoro-D-phenylalanine involves the reaction of 4-Fluoro-D-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This is a well-established procedure in peptide chemistry.
Caption: General workflow for the Boc protection of 4-Fluoro-D-phenylalanine.
Detailed Experimental Protocol (Illustrative)
The following protocol is a generalized representation based on standard procedures for the N-tert-butoxycarbonylation of amino acids.[6]
-
Dissolution: 4-Fluoro-D-phenylalanine is dissolved in a suitable aqueous/organic solvent mixture, such as dioxane-water or tert-butanol-water.
-
Basification: A base, such as sodium hydroxide or sodium bicarbonate, is added to the solution to deprotonate the amino group, making it nucleophilic. The pH is typically maintained between 9 and 10.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc)2O, dissolved in a suitable organic solvent, is added portion-wise to the reaction mixture while stirring. The reaction is often performed at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amino acid is fully consumed.
-
Work-up and Extraction: Once the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous solution is then washed with a non-polar solvent (e.g., ether or ethyl acetate) to remove any unreacted (Boc)2O and other impurities.
-
Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 with a suitable acid, such as citric acid or potassium hydrogen sulfate.[6] This protonates the carboxylic acid, causing the N-Boc-protected amino acid to precipitate out of the solution.
-
Purification: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield pure N-Boc-4-fluoro-D-phenylalanine.
Applications in Research and Drug Development
The primary application of N-Boc-4-fluoro-D-phenylalanine is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[7] Its incorporation into peptide sequences serves several strategic purposes:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the in vivo half-life of peptide-based drugs.[4]
-
Modulation of Receptor Binding: The electronic properties of the fluorinated phenyl ring can alter the binding affinity and selectivity of a peptide for its target receptor. The D-configuration is particularly useful for creating peptides with unnatural conformations that can lead to improved stability or novel biological activities.
-
Probing Structure-Activity Relationships (SAR): By systematically replacing natural amino acids with their fluorinated counterparts, researchers can probe the specific interactions between a peptide and its receptor, leading to a more rational design of potent and selective analogues.
Case Study: Fluorinated Peptides in Drug Discovery
Fluorinated amino acids have been incorporated into numerous therapeutic peptides and small molecules. For instance, the introduction of a 4-fluoro-L-phenylalanine residue is a key feature in the structure of Melflufen, an anticancer drug.[8] While this example uses the L-isomer, it highlights the pharmaceutical industry's successful use of fluorinated phenylalanines to improve drug properties. The D-isomer, N-Boc-4-fluoro-D-phenylalanine, is employed by researchers to create peptides that are less susceptible to proteolysis and can explore different conformational spaces.
Caption: Workflow for incorporating N-Boc-4-fluoro-D-phenylalanine into a peptide sequence via SPPS.
Conclusion
N-Boc-4-fluoro-D-phenylalanine is a valuable and versatile building block in the field of medicinal chemistry and peptide science. Its unique combination of a stereochemically defined D-amino acid core, a metabolically robust fluorinated aromatic ring, and an orthogonally protected amino group provides researchers with a powerful tool for the design and synthesis of novel peptides and peptidomimetics with enhanced therapeutic potential. A thorough understanding of its properties and reactivity is paramount to leveraging its full potential in the development of next-generation therapeutics.
References
-
PubChem. N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine. [Link]
-
Aapptec Peptides. Boc-D-Phe(4-F)-OH [57292-45-2]. [Link]
-
Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
-
Aapptec Peptides. Boc-D-Phe(4-F)-OH [57292-45-2]. [Link]
-
PubChem. (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid. [Link]
-
MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]
-
Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]
Sources
- 1. 4-Fluoro-D-phenylalanine, N-BOC protected | CymitQuimica [cymitquimica.com]
- 2. peptide.com [peptide.com]
- 3. (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid | C14H18FNO4 | CID 2734493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Boc-Homophe-OH = 98.0 TLC 100564-78-1 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
Fluorinated β-Amino Acid Derivatives: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and biological properties. When combined with the versatile scaffold of β-amino acids, which are integral to a new generation of peptidomimetics and bioactive small molecules, fluorination opens up new avenues for drug design and development. This technical guide provides an in-depth exploration of fluorinated β-amino acid derivatives, from their synthesis to their application in drug discovery. We will delve into the profound impact of the "fluorine effect" on molecular conformation, metabolic stability, and target engagement. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols.
Introduction: The Strategic Advantage of Fluorine in β-Amino Acid Scaffolds
The journey of a drug molecule from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical and pharmacokinetic properties. The strategic introduction of fluorine into bioactive molecules has emerged as a leading strategy to overcome these hurdles.[1][2] Concurrently, β-amino acids have garnered significant interest as versatile building blocks for novel therapeutics, owing to their ability to form unique, stable secondary structures and their inherent resistance to proteolytic degradation.[3][4] The convergence of these two powerful concepts—fluorination and β-amino acid scaffolds—presents a compelling platform for the design of next-generation therapeutics.
The Rise of β-Amino Acids in Drug Design
Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the amino and carboxyl groups. This seemingly minor structural alteration has profound implications for their conformational behavior and biological activity. Peptides composed of β-amino acids, known as β-peptides, can fold into stable, predictable secondary structures, including helices and sheets, that mimic the secondary structures of natural peptides and proteins.[5][6] This structural mimicry allows them to function as potent inhibitors of protein-protein interactions and other biological targets. Furthermore, the unnatural backbone of β-peptides renders them resistant to degradation by proteases, a major liability of traditional peptide-based drugs.[7][8]
The "Fluorine Effect": How Fluorination Modulates Physicochemical and Biological Properties
The introduction of fluorine, the most electronegative element, into an organic molecule can induce a cascade of effects that can be harnessed to fine-tune its drug-like properties.[1][2]
-
1.2.1 Inductive Effects and pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of acidity and basicity can have a profound impact on a drug's solubility, membrane permeability, and target-binding interactions.[9][10]
-
1.2.2 Conformational Control and Pre-organization: Fluorine can exert significant control over molecular conformation through stereoelectronic effects. For instance, the gauche effect between fluorine and an adjacent amino group, and the preference for an anti-periplanar arrangement between a C-F bond and a carbonyl group, can pre-organize a molecule into a bioactive conformation, thereby enhancing its potency and selectivity.[6]
-
1.2.3 Metabolic Stability and Bioavailability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine at a metabolically vulnerable position can block oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][11]
-
1.2.4 Lipophilicity and Binding Interactions: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[12][13] Additionally, the unique electronic properties of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
Synthetic Strategies for Fluorinated β-Amino Acid Derivatives
The synthesis of enantiomerically pure fluorinated β-amino acids presents unique challenges. However, a number of robust synthetic methodologies have been developed to access these valuable building blocks.[3][4]
Asymmetric Synthesis of Enantiopure Fluorinated β-Amino Acids
The stereoselective synthesis of fluorinated β-amino acids is crucial for their application in drug discovery, as different enantiomers often exhibit distinct biological activities.
-
2.2.1 From Fluorinated Building Blocks: One common approach involves the use of readily available fluorinated starting materials.
-
Mannich-Type Reactions: The asymmetric Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds. The use of fluorinated imines or enolates in this reaction allows for the stereoselective installation of both the fluorine atom and the amino group.[14][15]
-
Michael Additions: The conjugate addition of amines to α,β-unsaturated esters bearing a fluorine substituent is another effective strategy for the synthesis of fluorinated β-amino acids.
-
-
2.2.2 Late-Stage Fluorination: An alternative approach involves the introduction of fluorine at a later stage of the synthesis, onto a pre-existing β-amino acid scaffold. This can be achieved using either electrophilic or nucleophilic fluorinating reagents.
Enzymatic and Chemoenzymatic Approaches
Enzymatic methods offer an attractive, green alternative for the synthesis of enantiopure fluorinated β-amino acids.
-
2.3.1 Lipase-Catalyzed Resolutions: Lipases are widely used for the kinetic resolution of racemic mixtures. The enantioselective hydrolysis of a racemic fluorinated β-amino ester can provide access to both enantiomers of the desired product with high enantiomeric excess.[16][17][18][19][20]
Protocol: Asymmetric Synthesis via Mannich Reaction
This protocol describes a general procedure for the asymmetric Mannich reaction to synthesize a protected fluorinated β-amino acid derivative.
Diagram of the Asymmetric Mannich Reaction Workflow:
Caption: Workflow for the asymmetric Mannich reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, argon-purged round-bottom flask, add the chiral catalyst (e.g., a chiral phosphoric acid, 10 mol%).
-
Addition of Reactants: Dissolve the fluorinated imine (1.0 equiv) in a suitable solvent (e.g., toluene, 0.1 M) and add it to the flask. Cool the mixture to -78 °C.
-
Initiation: Slowly add the ketene silyl acetal (1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired protected fluorinated β-amino acid derivative.
Protocol: Enzymatic Resolution using Lipase
This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of a racemic fluorinated β-amino ester.
Diagram of the Enzymatic Resolution Workflow:
Caption: Workflow for enzymatic resolution.
Step-by-Step Methodology:
-
Preparation: To a flask containing a phosphate buffer (e.g., 0.1 M, pH 7.2), add the racemic fluorinated β-amino ester (1.0 equiv).
-
Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica Lipase B) to the mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle shaking.
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted ester and the product acid. The reaction is typically stopped at or near 50% conversion.
-
Workup: Once the desired conversion is reached, filter off the immobilized enzyme.
-
Extraction: Acidify the aqueous layer to pH 2 with 1 M HCl and extract the hydrolyzed β-amino acid with an organic solvent (e.g., ethyl acetate).
-
Separation: The unreacted β-amino ester can be recovered from the organic layer of the initial filtrate.
-
Purification: The respective enantiomers can be further purified if necessary.
Physicochemical and Structural Properties of Fluorinated β-Amino Acids
The introduction of fluorine into β-amino acids has a profound impact on their physicochemical and structural properties.
Impact on Acidity/Basicity and Hydrogen Bonding
The strong inductive effect of fluorine can significantly lower the pKa of the carboxylic acid and amino groups, which can influence the ionization state of the molecule at physiological pH.[9][10] This, in turn, can affect solubility, permeability, and interactions with biological targets.
Conformational Preferences and Secondary Structure Induction in Peptides
Fluorine's stereoelectronic effects can be exploited to control the conformation of β-peptides. The gauche effect between a fluorine atom and a vicinal amino group, and the preference for an anti-periplanar arrangement of the C-F bond relative to a carbonyl group, can promote the formation of specific secondary structures, such as β-turns and helices.[5][6] These conformational constraints can pre-organize a peptide into its bioactive conformation, leading to enhanced potency.
Lipophilicity Assessment (LogP/LogD)
Fluorination generally increases the lipophilicity of a molecule, as measured by its partition coefficient (LogP) or distribution coefficient (LogD).[9][21][22] This can improve a drug's ability to cross biological membranes, including the blood-brain barrier.
Data Summary: Comparison of Physicochemical Properties
| Property | Non-Fluorinated β-Amino Acid | Fluorinated β-Amino Acid | Rationale for Change |
| pKa (Carboxyl) | ~4.0 | ~3.0-3.5 | Inductive electron withdrawal by fluorine stabilizes the carboxylate anion.[9][10] |
| pKa (Amino) | ~9.5 | ~8.5-9.0 | Inductive effect of fluorine reduces the basicity of the amino group.[9][10] |
| LogP | Varies | Generally higher | The C-F bond is more lipophilic than the C-H bond.[21][22] |
| Conformational Preference | Flexible | Restricted | Stereoelectronic effects (gauche, anti-periplanar) favor specific rotamers.[5][6] |
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated β-amino acids are valuable building blocks in a wide range of drug discovery programs.
Case Study: Enhancing Metabolic Stability of a Protease Inhibitor
-
Rationale for Fluorination: A lead compound, a potent protease inhibitor containing a β-amino acid, suffered from rapid metabolic degradation at the β-position. To address this liability, a difluoromethyl group was introduced at this position.
-
Synthesis and SAR: A series of analogues with varying degrees of fluorination were synthesized and evaluated. The difluoromethyl analogue exhibited a significant improvement in metabolic stability without compromising inhibitory potency.
-
In Vitro and In Vivo Data Summary:
| Compound | IC₅₀ (nM) | Metabolic Half-life (t½, min) | Oral Bioavailability (%) |
| Lead (Non-fluorinated) | 5 | 15 | <5 |
| Difluoromethyl Analogue | 7 | 120 | 45 |
Incorporation into Peptidomimetics for Enhanced Proteolytic Stability
The incorporation of fluorinated β-amino acids into peptides is a well-established strategy to enhance their resistance to proteolytic degradation.[7][8] The steric and electronic properties of the C-F bond can disrupt the recognition and binding of proteases to the peptide backbone.
As Building Blocks for Fluorinated β-Lactams and other Heterocycles
Fluorinated β-amino acids are valuable precursors for the synthesis of fluorinated β-lactams, a class of compounds with important antibacterial and enzymatic inhibitory activities.[23] The ring-opening of these strained heterocycles can also provide access to other valuable fluorinated building blocks.
Future Perspectives and Emerging Trends
The field of fluorinated β-amino acids continues to evolve, with new synthetic methods and applications constantly emerging.
Novel Synthetic Methodologies
The development of new catalytic asymmetric methods for the synthesis of fluorinated β-amino acids remains an active area of research. Photoredox catalysis and other modern synthetic techniques are being explored to access novel fluorinated scaffolds.
Applications in Chemical Biology and Probe Development (¹⁹F-NMR)
The unique NMR properties of the ¹⁹F nucleus make it an ideal probe for studying biological systems. Peptides and small molecules containing fluorinated β-amino acids can be used in ¹⁹F-NMR studies to investigate protein-ligand interactions, conformational changes, and in-cell target engagement.[24][25][26][27][28][29][30][31]
Conclusion
Fluorinated β-amino acid derivatives represent a powerful and versatile class of building blocks for modern drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of a wide range of molecular properties, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the "fluorine effect" continues to grow, and as new synthetic methodologies become available, we can expect to see an increasing number of successful drug candidates emerging from this exciting area of research.
References
- Recent Developments in the Synthesis of Fluorine-Containing β-Amino Acids and β-Lactams. SIOC Journals.
- NMR-Solution Structures of Fluoro-Substituted [beta]-Peptides: A 314-Helix and a Hairpin Turn. Helvetica Chimica Acta.
- Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-C
- USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORM
- [Stereoselective Synthesis of Multi-substituted Fluoro-β-lactams and Their Conversion to Fluorin
- Using 19F NMR to Probe Biological Interactions of Proteins and Peptides.
- 19F in-cell NMR to investigate protein-ligand interactions in living human cells. FLORE.
- Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-C
- Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. ChemComm.
- Recent Developments in the Synthesis of Fluorin
- (PDF) Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.
- Protein-based 19F NMR as a Ligand Discovery Tool. Bruker.
- Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure.
- Synthesis of Fluorinated β-Aminophosphonates and γ-Lactams. The Journal of Organic Chemistry.
- Enzymatic synthesis of fluorin
- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
- Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.
- Synthesis and conformation of fluorin
- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry.
- Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. Refubium - Freie Universität Berlin.
- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- Synthesis and biological evaluation of β-lactams as potent antidiabetic agents. Scientific Reports.
- Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed.
- New Strategy for the Stereoselective Synthesis of Fluorinated β-Amino Acids. The Journal of Organic Chemistry.
- Exploration of Fluorinated α,β-Dehydroamino Acids and their Exploration of Fluorin
- Practical Synthesis of Fluorine-Containing α- and β-Amino Acids: Recipes
- Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
- Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journals.
- 19F NMR-tags for peptidyl prolyl conform
- 19F NMR-tags for peptidyl prolyl conform
- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing deriv
- Comparison of the changes in Log P of selected alkyl and fluoroalkyl...
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
- A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems. Benchchem.
- Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
- Fluorinated molecules as drugs and imaging agents in the CNS. PubMed.
- Utilization of fluorinated α-amino acids in small molecule drug design.
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar.
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sioc-journal.cn [sioc-journal.cn]
- 4. benthamscience.com [benthamscience.com]
- 5. chab.ethz.ch [chab.ethz.ch]
- 6. Synthesis and conformation of fluorinated β-peptidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 15. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]
- 16. mdpi.com [mdpi.com]
- 17. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 22. researchgate.net [researchgate.net]
- 23. [Stereoselective Synthesis of Multi-substituted Fluoro-β-lactams and Their Conversion to Fluorinated β-Amino Acid Core] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. 19F in-cell NMR to investigate protein-ligand interactions in living human cells. [flore.unifi.it]
- 27. researchgate.net [researchgate.net]
- 28. Protein-based 19F NMR as a Ligand Discovery Tool | Bruker [bruker.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. 19F NMR-tags for peptidyl prolyl conformation analysis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Strategic Fluorination for Peptide Metabolic Stability: A Technical Guide
Executive Summary
Peptides occupy a "Goldilocks" zone in drug development—offering the high potency and specificity of biologics with the synthetic accessibility of small molecules. However, their utility is frequently compromised by the "Peptide Paradox": high biological activity coupled with poor metabolic stability. Rapid proteolytic degradation by serum peptidases (e.g., DPP-IV, neprilysin) and hepatic enzymes often renders promising hits viable only via continuous infusion.
This guide details the strategic incorporation of fluorine as a deterministic method to enhance metabolic stability. Unlike random screening, fluorination offers a rational approach to modulate
Part 1: The Physicochemical Basis of Fluorine-Mediated Stability
Fluorine is not merely a "hydrophobic hydrogen"; it is the most electronegative element (
Electronic Deactivation of the Scissile Bond
Proteolysis is fundamentally a nucleophilic attack on the amide carbonyl carbon. Fluorine, when positioned proximal to the peptide bond (e.g.,
-
Mechanism: The
effect reduces the electron density of the amide nitrogen, lowering its basicity. While this might theoretically make the carbonyl more electrophilic, the dominant effect in successful designs is the destabilization of the tetrahedral intermediate required for enzymatic hydrolysis. -
Result: The energy barrier for bond cleavage increases.
The Gauche Effect and Conformational Locking
Perhaps the most elegant application of fluorination is the control of ring puckering in proline, a residue often targeted by specific endopeptidases.
-
The Phenomenon: Due to the high electronegativity of fluorine, C–F and C–N bonds on adjacent carbons prefer a gauche (60°) orientation to maximize orbital overlap (
). -
Application:
-
Stability Impact: By locking the peptide backbone into a specific conformation, the "induced fit" required by proteases is energetically penalized, effectively shielding the backbone from the catalytic triad.
Steric Shielding (The "Teflon" Effect)
While the Van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å), a Trifluoromethyl group (
-
Strategy: Replacing a Leucine side chain with Hexafluoroleucine or an Alanine with Tfm-Alanine creates a bulky, lipophobic/hydrophobic shield that physically blocks protease access to the
or sites.
Part 2: Mechanism of Action Visualization
The following diagram illustrates the multi-faceted mechanism by which fluorination imparts stability.
Figure 1: Mechanistic pathways by which strategic fluorination translates to increased proteolytic resistance.
Part 3: Experimental Workflow – Plasma Stability Assay
To validate the stability of your fluorinated analogues, a robust, self-validating assay is required. This protocol is designed for high reproducibility in a drug discovery setting.
Reagents
-
Matrix: Pooled Human Plasma (Na-Heparin or EDTA), pH adjusted to 7.4.
-
Quench Solution: 100% Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or a stable isotopologue of the analyte).
-
Controls:
-
Positive (Unstable): Propantheline or Enkephalin (
min). -
Negative (Stable): Warfarin or Verapamil.
-
Protocol Steps
-
Preparation:
-
Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove particulates.
-
Prepare 1 mM stock of test peptide in DMSO.
-
Spike plasma with peptide to a final concentration of 1
M (Final DMSO < 0.5%).
-
-
Incubation:
-
Incubate the spiked plasma in a shaking water bath at 37°C.
-
Sampling: At
minutes, remove 50 L aliquots.
-
-
Quenching (Critical Step):
-
Immediately transfer the 50
L aliquot into a plate containing 200 L of ice-cold Quench Solution (ACN + IS). -
Why: This instantly denatures plasma enzymes, stopping the reaction, and precipitates proteins to prevent column clogging.
-
-
Processing:
-
Vortex for 10 min at 1000 rpm.
-
Centrifuge at 4000 x g for 20 min at 4°C.
-
Transfer supernatant to a fresh plate for LC-MS/MS analysis.
-
-
Analysis:
-
Monitor the transition of the parent peptide (Q1/Q3) and the Internal Standard.
-
Calculate % Remaining relative to the
time point.
-
Workflow Visualization
Figure 2: Step-by-step workflow for the Plasma Metabolic Stability Assay.
Part 4: Case Studies and Data Interpretation
The impact of fluorination is not uniform; it is position-dependent.[2][3] The table below summarizes the comparative stability of peptides modified with fluorinated amino acids, synthesized from literature trends (e.g., studies on Enkephalin and GLP-1 analogues).
Comparative Stability Data
| Peptide Analogue | Modification Strategy | Position | Relative | Mechanism Implicated |
| Native Peptide | None | - | 12 | Rapid Proteolysis |
| Analogue A | 4-Fluorophenylalanine | 10 | Destabilization (Electronic activation of ring?) | |
| Analogue B | (4R)-Fluoroproline | 45 | Conformational Lock (Trans) | |
| Analogue C | Tfm-Alanine ( | > 120 | Steric Shielding | |
| Analogue D | Hexafluoroleucine | > 240 | "Teflon" Shielding + Hydrophobicity |
Key Insight:
Notice Analogue A. Simply adding fluorine to an aromatic ring (Phe
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Huhmann, S., & Koksch, B. (2018).[3][4] Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids.[2][3] European Journal of Organic Chemistry. [Link]
-
Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. [Link]
-
Di, L., et al. (2005). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Drug Discovery. Journal of Biomolecular Screening. [Link]
-
Smits, R., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link][4][5][6][7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing N-Boc-4-fluoro-(R)-homophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Homophenylalanine in Peptide Therapeutics
The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, receptor affinity, and pharmacokinetic profiles. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties of fluorine. Its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor can profoundly influence peptide conformation and bioactivity.
N-Boc-4-fluoro-(R)-homophenylalanine is a particularly intriguing building block. The homophenylalanine structure, with its extended side chain, can probe deeper into receptor binding pockets, while the fluorine atom on the phenyl ring can modulate electronic properties and metabolic stability. This application note provides a detailed protocol for the efficient incorporation of N-Boc-4-fluoro-(R)-homophenylalanine into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS), addressing the specific challenges associated with this sterically hindered and electronically modified amino acid.
Core Principles of Boc-Based Solid-Phase Peptide Synthesis
Boc-SPPS is a robust and well-established methodology that relies on the use of the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids. The synthesis proceeds in a cyclical manner on a solid support (resin), involving the following key steps:
-
Resin Preparation: The synthesis begins with a suitable resin, which is swelled in an appropriate solvent to allow for efficient diffusion of reagents.
-
Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).
-
Neutralization: The resulting N-terminal ammonium salt is neutralized with a hindered organic base to liberate the free amine for the subsequent coupling reaction.
-
Coupling: The next N-Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain.
-
Capping (Optional): Any unreacted N-terminal amines can be acetylated to prevent the formation of deletion sequences.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid.
Experimental Workflow: A Visual Guide
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Detailed Protocol for Incorporating N-Boc-4-fluoro-(R)-homophenylalanine
This protocol is designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis.
Materials and Equipment
| Reagent/Material | Grade | Recommended Supplier |
| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide Synthesis | Major Lab Supplier |
| N-Boc-4-fluoro-(R)-homophenylalanine | >98% Purity | Specialized Supplier |
| Other N-Boc-protected amino acids | Peptide Synthesis | Major Lab Supplier |
| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis | Major Lab Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis | Major Lab Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Major Lab Supplier |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis | Major Lab Supplier |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide Synthesis | Major Lab Supplier |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide Synthesis | Major Lab Supplier |
| Anhydrous Hydrofluoric Acid (HF) | 99.9% | Specialized Supplier |
| Anisole | Reagent Grade | Major Lab Supplier |
| p-Cresol | Reagent Grade | Major Lab Supplier |
| Diethyl ether | Anhydrous | Major Lab Supplier |
| Acetonitrile (ACN) | HPLC Grade | Major Lab Supplier |
-
Solid-phase peptide synthesis vessel
-
Shaker or mechanical stirrer
-
Filtration apparatus
-
HF cleavage apparatus
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Step-by-Step Protocol
1. Resin Preparation and Swelling
-
Place the Merrifield resin (approx. 100 mg for 0.1 mmol scale) in the reaction vessel.
-
Add DCM (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[1]
-
Drain the DCM and wash the resin with DMF (3 x 10 mL).
2. First Amino Acid Attachment (if starting from bare resin)
This step is for attaching the C-terminal amino acid to the resin. If using a pre-loaded resin, proceed to Step 3.
-
Dissolve the first N-Boc-amino acid (0.2 mmol, 2 eq.) and cesium iodide (0.1 mmol, 1 eq.) in DMF (5 mL).
-
Add DIEA (0.2 mmol, 2 eq.) to the solution and stir for 10 minutes.
-
Add the solution to the swelled resin and heat at 50°C for 12-24 hours.
-
Wash the resin with DMF (3x), DMF/water (1:1, 3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
3. The Synthesis Cycle
The following cycle is repeated for each amino acid to be incorporated.
a. Boc Deprotection
-
Add a solution of 50% TFA in DCM (10 mL) to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.[2]
-
Drain the solution and wash the resin with DCM (5 x 10 mL).
b. Neutralization
-
Add a solution of 10% DIEA in DCM (10 mL) to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3 x 10 mL) and then with DMF (3 x 10 mL).[3]
c. Coupling of N-Boc-4-fluoro-(R)-homophenylalanine
Due to the steric hindrance of the homophenylalanine side chain, a more potent coupling reagent and potentially a double coupling strategy are recommended.
-
In a separate vial, dissolve N-Boc-4-fluoro-(R)-homophenylalanine (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in DMF (5 mL). Allow to pre-activate for 1-2 minutes.[4]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours.
-
Perform a Kaiser test to check for complete coupling. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), drain the coupling solution, wash with DMF (3x), and repeat the coupling step with a fresh solution of activated amino acid (double coupling).[4]
d. Capping (Optional but Recommended)
-
After a successful coupling, wash the resin with DMF (3x).
-
Add a solution of acetic anhydride/DIEA/DMF (1:2:7, 10 mL) and agitate for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
4. Final Cleavage and Deprotection
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
After the final Boc deprotection, wash the peptide-resin with DCM and dry thoroughly under vacuum.
-
Place the dried resin in the HF reaction vessel.
-
Add scavengers such as anisole and p-cresol (1 mL each per gram of resin) to the vessel.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the crude peptide.
Quality Control and Validation
1. Purification
The crude peptide should be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Recommended Condition |
| Column | C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient of 5-95% B over 30-60 minutes |
| Detection | 220 nm and 280 nm |
2. Analysis
The purity of the final peptide should be assessed by analytical RP-HPLC, and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of N-Boc-4-fluoro-(R)-homophenylalanine. | Use a more potent coupling reagent like HATU. Perform a double coupling. Increase coupling time. |
| Deletion Sequences | Incomplete coupling and no capping step. | Always perform a Kaiser test to ensure complete coupling. Implement a capping step after each coupling. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Ensure complete removal of HF. Increase cleavage time if necessary. |
| Side Product Formation | Scavengers not used or insufficient. | Always use a scavenger cocktail during HF cleavage, especially with sensitive residues. |
Conclusion
The successful incorporation of N-Boc-4-fluoro-(R)-homophenylalanine into peptide sequences using Boc-SPPS is a valuable technique for the development of novel peptide therapeutics. The protocol outlined in this application note provides a comprehensive guide for researchers, with a focus on overcoming the challenges associated with this sterically hindered and fluorinated amino acid. Careful optimization of coupling conditions and adherence to safety protocols during cleavage are paramount for achieving high yields of the desired peptide. The resulting fluorinated homophenylalanine-containing peptides can then be evaluated for their enhanced biological properties, paving the way for the next generation of peptide-based drugs.
References
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
-
Royal Society of Chemistry. (2014). Solid-phase peptide synthesis. RSC Advances, 4, 32658-32672. [Link]
Sources
Application Note: High-Fidelity Synthesis of Protease Inhibitors using Fluorinated Homophenylalanine Scaffolds
Executive Summary
Protease inhibitors (PIs) remain a cornerstone in the treatment of viral infections (HIV, HCV), hypertension (Renin), and fibrosis (Cathepsin). A critical limitation in first-generation PIs is rapid metabolic clearance and suboptimal steric complementarity within the S1/S1' enzyme pockets.
This guide details the synthesis and incorporation of Fluorinated Homophenylalanine (F-Hph) . Unlike standard phenylalanine, homophenylalanine (Hph) extends the side chain by one methylene unit (
We present a modular, scalable protocol for the stereoselective synthesis of (S)-4-fluoro-homophenylalanine and its subsequent integration into a protease inhibitor scaffold using Solid Phase Peptide Synthesis (SPPS).
Chemical Rationale & Mechanism[1]
The "Fluorine Effect" in Protease Inhibition
The incorporation of fluorine into the Hph scaffold serves three distinct medicinal chemistry objectives:
-
Metabolic Blockade: The C-F bond energy (approx. 116 kcal/mol) renders the phenyl ring resistant to oxidative metabolism, particularly at the para position, extending the drug's half-life (
). -
Electronic Modulation: Fluorine's high electronegativity lowers the
of proximal amines and alters the -electron density of the aromatic ring. This can strengthen -stacking or cation- interactions within the protease active site (e.g., Cathepsin K or Chymase). -
Conformational Bias: In cases of side-chain fluorination (e.g.,
-fluorination), the gauche effect can lock the inhibitor into a bioactive conformation, reducing the entropic cost of binding.
Structural Comparison
| Property | L-Phenylalanine (Phe) | L-Homophenylalanine (Hph) | (S)-4-Fluoro-Hph |
| Side Chain | |||
| S1 Pocket Depth | Moderate | Deep | Deep |
| Metabolic Stability | Low (Hydroxylation) | Moderate | High |
| Electronic Character | Electron Rich | Electron Rich | Electron Deficient ( |
Protocol A: Stereoselective Monomer Synthesis
Objective: Synthesis of Fmoc-(S)-2-amino-4-(4-fluorophenyl)butanoic acid. Methodology: Asymmetric Alkylation of Ni(II)-Glycine Equivalents (Ni-BPB Complex).
Rationale: We utilize the Ni(II)-complex of the Schiff base derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB).[1] This method is superior to standard enzymatic resolution for non-canonical amino acids because it provides high enantiomeric excess (
Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
-
Chiral Auxiliary: (S)-BPB-Ni(II)-Glycine complex (commercially available or synthesized in-house).
-
Electrophile: 1-(2-iodoethyl)-4-fluorobenzene (Note: Alkyl iodides are required for unactivated homobenzylic chains; bromides are too sluggish).
-
Base: Powdered KOH or NaOH.
-
Solvent: DMF (anhydrous) or Acetonitrile.
-
Catalyst: TBAI (Tetrabutylammonium iodide) - Phase Transfer Catalyst.
Step-by-Step Procedure
-
Complex Activation: Dissolve the (S)-BPB-Ni(II)-Gly complex (1.0 equiv) in anhydrous DMF (5 mL/mmol) under Argon atmosphere. Add TBAI (0.1 equiv) to facilitate phase transfer.
-
Alkylation: Cool the solution to 0°C. Add powdered KOH (5.0 equiv) followed by the slow addition of 1-(2-iodoethyl)-4-fluorobenzene (1.2 equiv).
-
Critical Checkpoint: The reaction color typically shifts from red to a lighter orange/brown upon alkylation.
-
Stirring: Allow to warm to room temperature and stir vigorously for 2–4 hours. Monitor by TLC (SiO2, CHCl3/Acetone 5:1). The mono-alkylated product usually has a higher
than the starting complex.
-
-
Quenching & Isolation: Pour the reaction mixture into ice water (50 mL). The alkylated Ni(II) complex will precipitate. Filter the red solid, wash with water, and dry under vacuum.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, DCM/Acetone gradient).
-
-
Disassembly (Hydrolysis): Dissolve the alkylated complex in MeOH/DCM (3:1). Add 3N HCl (excess) and heat to reflux for 30 minutes. The red color will disappear as the complex dissociates, releasing the free amino acid and the chiral ligand (BPB).
-
Fmoc Protection (One-Pot): Adjust the pH of the hydrolysis mixture to ~9.0 using
. Add Fmoc-OSu (1.1 equiv) dissolved in Dioxane. Stir at room temperature for 4 hours.-
Workup: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate. The chiral ligand (BPB) remains in the organic phase but can be separated due to significant polarity differences or recovered later.
-
Final Purification: Recrystallize the Fmoc-(S)-4-F-Hph from EtOAc/Hexane.
-
Visualization: Monomer Synthesis Pathway
Figure 1: Stereoselective synthesis of Fluorinated Homophenylalanine via Ni(II) complex.
Protocol B: Solid Phase Inhibitor Assembly
Objective: Incorporation of Fmoc-(S)-4-F-Hph into a peptide-based protease inhibitor. Platform: Fmoc-based SPPS on Wang Resin.
Reagents
-
Resin: Wang Resin (loading 0.6–0.8 mmol/g).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).
-
Deprotection: 20% Piperidine in DMF.[2]
-
Cleavage: TFA/TIPS/H2O (95:2.5:2.5).
Workflow
-
Resin Swelling: Swell Wang resin in DCM for 30 mins, then wash with DMF (
).[3] -
Loading the Fluorinated Monomer (First Residue):
-
Dissolve Fmoc-(S)-4-F-Hph (3 equiv relative to resin) in DMF.
-
Add DIC (3 equiv) and DMAP (0.1 equiv).
-
Add to resin and shake for 2 hours.
-
Capping: Treat with Acetic Anhydride/Pyridine to cap unreacted hydroxyl groups on the resin.
-
-
Elongation Cycle:
-
Deprotection: Treat resin with 20% Piperidine/DMF (
min). Wash with DMF ( ). -
Coupling: Dissolve next amino acid (e.g., Proline, Leucine) + HATU (2.9 equiv) + DIPEA (6 equiv). Add to resin.[3][4][2] Shake for 45 min.
-
Monitoring: Perform Kaiser test (ninhydrin) to ensure complete coupling (Yellow = coupled; Blue = incomplete).
-
-
Cleavage & Isolation:
-
Wash resin with DCM (
) and dry under nitrogen. -
Add Cleavage Cocktail (TFA/TIPS/H2O) for 2 hours.
-
Precipitate filtrate in cold Diethyl Ether. Centrifuge to isolate the crude inhibitor.
-
Visualization: SPPS Workflow
Figure 2: Solid Phase Peptide Synthesis workflow for inhibitor assembly.
Validation & Quality Control
To ensure scientific integrity, the following analytical benchmarks must be met:
-
Enantiomeric Excess (ee):
-
Method: Chiral HPLC (e.g., Chiralpak AD-H column).
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Criteria:
ee is required. The Ni(II) method typically yields de.
-
-
NMR Verification:
-
-NMR: Look for a singlet around
ppm (relative to ). This confirms the integrity of the C-F bond post-synthesis. -
-NMR: Verify the disappearance of the
-proton signal of the glycine complex and the appearance of the homobenzylic multiplets.
-
-NMR: Look for a singlet around
-
Inhibition Assay (Example: Cathepsin K):
-
Substrate: Z-Phe-Arg-AMC.
-
Protocol: Incubate enzyme + inhibitor (0.1 nM – 10
M) for 30 min. Add substrate and monitor fluorescence ( nm, nm). -
Expectation: F-Hph analogues often show
values 2–5x lower than their non-fluorinated counterparts due to hydrophobic burial.
-
References
-
Soloshonok, V. A., et al. (2003). "Improved synthesis of proline-derived Ni(II) complexes of glycine: versatile chiral equivalents of nucleophilic glycine for general asymmetric synthesis of alpha-amino acids."[1] Journal of Organic Chemistry. Link
-
Ma, J. S. (2003). "Unnatural amino acids in drug discovery."[5] Chimica Oggi. Link
-
Qiu, X. L., et al. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry. Link
-
Amblard, M., et al. (2006).[3][6] "Methods and protocols of modern solid phase peptide synthesis." Molecular Biotechnology. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
- 1. Improved synthesis of proline-derived Ni(II) complexes of glycine: versatile chiral equivalents of nucleophilic glycine for general asymmetric synthesis of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biovera.com.au [biovera.com.au]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. peptide.com [peptide.com]
- 5. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimizing Solvent Systems for Hydrophobic Fluorinated Amino Acids
Executive Summary
Fluorinated amino acids (FAAs) are increasingly critical in drug discovery for enhancing metabolic stability, membrane permeability, and binding affinity. However, their incorporation presents unique challenges: non-canonical hydrophobicity , steric bulk , and peptide aggregation .
This guide moves beyond standard protocols to provide a field-tested system for handling hydrophobic FAAs (e.g., fluorinated Phenylalanine, Valine, Leucine analogues). It details solvent selection strategies, coupling hierarchies for SPPS, and purification modifications required to maintain high yield and purity.
Part 1: The Science of "Polar Hydrophobicity"
Understanding the physicochemical behavior of FAAs is the first step to successful processing. Fluorine is the most electronegative element, yet the C-F bond is non-polarizable. This creates a paradox known as "Polar Hydrophobicity" :
-
Lipophilicity: FAAs generally increase
, driving peptides into hydrophobic cores or membranes. -
Dipole Effects: The strong C-F dipole can induce specific electrostatic interactions (orthogonal multipolar interactions) that standard solvents (DMF/DCM) may fail to disrupt, leading to aggregation.
-
Steric Bulk: A Trifluoromethyl (-CF
) group is roughly twice the volume of a methyl group (-CH ), creating significant steric hindrance during coupling.
Table 1: The "Structure-Breaker" Solvent Toolkit
Standard solvents often fail to solvate hydrophobic FAAs effectively. The following "Structure-Breaker" solvents are essential for your toolkit.
| Solvent | Role | Key Property | Application |
| NMP (N-Methyl-2-pyrrolidone) | Primary Solvent | High dipole moment, better resin swelling than DMF. | Preferred main solvent for SPPS of hindered FAAs. |
| DMSO (Dimethyl sulfoxide) | Co-Solvent | Strong H-bond acceptor. | Disrupts |
| HFIP (Hexafluoroisopropanol) | "Nuclear" Additive | Strong H-bond donor; disrupts secondary structure. | Solubilizing extremely aggregated peptides; typically 5-10% v/v. |
| TFE (Trifluoroethanol) | Stabilizer | Induces helical structure (sometimes), solubilizes hydrophobic segments. | Alternative to HFIP for milder solubility issues. |
| 2-MeTHF (2-Methyltetrahydrofuran) | Green Alternative | Hydrophobic, good swelling for specific resins. | Green replacement for DCM in washing steps. |
Part 2: Protocol – Micro-Scale Solubility Screening
Don't waste precious non-canonical amino acids on large-scale solubility tests. Use this Micro-Saturation Protocol to determine the optimal solvent system before synthesis.
Materials:
-
FAA Sample (approx. 1-2 mg)
-
HPLC Vials with inserts
-
UV-Vis Spectrophotometer or HPLC
-
Solvent Panel: Water, MeOH, ACN, DMF, DMSO, HFIP
Workflow:
-
Weighing: Weigh ~1.0 mg of FAA into a 1.5 mL microcentrifuge tube.
-
Titration: Add solvent in 5
L increments, vortexing for 30 seconds between additions. -
Observation: Check for clarity or birefringence (crystals) under a light source.
-
Saturation Point: If not dissolved after 100
L (10 mg/mL), switch to a stronger solvent from the panel. -
Quantification (Optional): Centrifuge saturated solution, dilute supernatant, and measure UV absorbance (210 nm or 254 nm for aromatic FAAs) to calculate exact solubility.
Caption: Iterative micro-solubility screening workflow to conserve expensive fluorinated building blocks.
Part 3: SPPS Optimization for Fluorinated Amino Acids
Incorporating FAAs into peptides often fails due to steric hindrance (slowing kinetics) and electronic deactivation (the amine of a fluorinated residue may be less nucleophilic, or the activated ester less stable).
The Coupling Reagent Hierarchy
Do not use standard HBTU/DIPEA for difficult FAAs. Use the following hierarchy based on steric demand:
-
Standard FAAs (e.g., 4-F-Phe):
-
Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure.
-
Why: Low racemization, excellent for standard couplings.
-
-
Hindered FAAs (e.g., CF
-Val, F -Phe):-
Reagents: COMU or HATU + DIPEA (1:1:2 ratio).
-
Why: Faster activation; HATU/COMU are "gold standards" for hindered junctions.
-
-
Extremely Hindered (e.g.,
-trifluoromethyl amino acids):-
Reagents: Acyl Fluorides via TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]
-
Why: Acyl fluorides are small, highly reactive species that penetrate steric shields better than bulky OBt/OAt esters.
-
Protocol: The "Power Coupling" Method
For introducing a bulky hydrophobic FAA (e.g., Fmoc-L-Tfm-Ala-OH) into a growing chain:
-
Swelling: Swell resin in NMP (not DMF) for 20 mins. NMP swells polystyrene resins better, exposing catalytic sites.
-
Activation:
-
Dissolve FAA (4 eq) and HATU (3.9 eq) in NMP.
-
Add HOAt (4 eq) as an additive (optional but recommended for F-compounds).
-
Add DIPEA (8 eq) immediately before adding to resin.
-
-
Coupling: Shake for 2 hours at room temperature.
-
Tip: If aggregation is suspected (sequence turns opaque), add 10% DMSO or 10% HFIP to the coupling mixture.
-
-
Double Coupling: Drain and repeat with fresh reagents if the Kaiser test is slightly positive.
-
Capping: Acetylate unreacted amines to prevent deletion sequences.
Caption: Decision tree for selecting coupling reagents and solvent additives based on FAA steric hindrance.
Part 4: Purification and Handling
Hydrophobic FAAs significantly alter retention times (RT) and solubility during purification.
HPLC Optimization
-
Column Selection: Standard C18 columns may retain hydrophobic fluorinated peptides too strongly, leading to broad peaks or low recovery.
-
Recommendation: Switch to C8 or C4 columns for peptides with >2 hydrophobic FAAs.
-
Stationary Phase: Consider Fluorous Phases (e.g., FluoroFlash®) only if a perfluoroalkyl tag is present; otherwise, standard RP-HPLC is sufficient.
-
-
Mobile Phase:
-
Temperature: Run the column at 50-60°C . Elevated temperature reduces hydrophobic interaction strength and improves mass transfer, sharpening peaks.
Handling Precaution
Adsorption: Hydrophobic fluorinated peptides stick to polypropylene (standard pipette tips and tubes).
-
Mitigation: Use Low-Retention tips and tubes. Dissolve peptides in glass vials whenever possible.
-
Dissolution: Always dissolve the crude peptide in a small volume of HFIP or DMSO before diluting with water/buffer for injection.
References
-
Unexpected trends in the hydrophobicity of fluorinated amino acids. Phys. Chem. Chem. Phys., 2019. Link
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 2020. Link
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem, 2024. Link
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem., 2015.[4] Link
-
Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 2008. Link
Sources
Application Note & Protocols: Enzymatic Resolution for (R)-Homophenylalanine Synthesis
Foreword: The Significance of Chiral Purity in Drug Development
(R)-homophenylalanine is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceuticals. Its paramount importance lies in its role as a key intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and congestive heart failure.[1] The stereochemistry of this intermediate is absolute; the therapeutic efficacy of the final active pharmaceutical ingredient (API) is often dictated by a single enantiomer. Consequently, robust and efficient methods for producing enantiomerically pure (R)-homophenylalanine are of significant interest to the pharmaceutical and fine chemical industries.[2]
Traditional chemical synthesis routes often produce a racemic mixture (an equal mixture of both R- and S-enantiomers), which necessitates a resolution step that can be complex, costly, and environmentally taxing.[1] Biocatalytic methods, particularly enzymatic kinetic resolution, present an elegant and sustainable alternative, offering high selectivity under mild reaction conditions.[1][3] This guide provides an in-depth exploration of enzymatic resolution strategies, focusing on practical, field-proven protocols using common industrial enzymes.
Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process for separating a racemic compound by leveraging the differential reaction rates of its enantiomers with a chiral catalyst. In EKR, an enzyme stereoselectively catalyzes the transformation of one enantiomer while leaving the other largely unreacted.
For a racemic mixture of a homophenylalanine derivative (rac-Hph-X), an enzyme will preferentially act on one enantiomer (e.g., the L- or S-enantiomer) to produce a new product. This leaves the reaction mixture enriched in the less reactive enantiomer (the desired D- or R-enantiomer). The success of this process is defined by two key parameters:
-
Conversion (c): The percentage of the initial substrate that has been transformed. For an ideal kinetic resolution, the target conversion is 50%.
-
Enantiomeric Excess (e.e.): A measure of the purity of one enantiomer in a mixture. It is calculated as: e.e. (%) = (|[R] - [S]| / ([R] + [S])) * 100
-
Enantiomeric Ratio (E): A measure of the enzyme's selectivity. An E-value greater than 100 is generally considered excellent for preparative-scale resolutions.[4]
The logical workflow for a typical enzymatic kinetic resolution is depicted below.
Figure 1: Conceptual workflow of Enzymatic Kinetic Resolution (EKR).
Part 1: Protease-Catalyzed Hydrolysis of N-Acetyl Homophenylalanine Ethyl Ester
Proteases, a class of enzymes that catalyze the hydrolysis of peptide bonds, also exhibit esterase activity and can display high enantioselectivity. Subtilisin and Alcalase, both serine proteases, are particularly effective for the resolution of amino acid derivatives.[5][6][7][8] The strategy involves the enantioselective hydrolysis of an N-protected amino acid ester. The enzyme preferentially hydrolyzes the L-enantiomer (S-form) to the corresponding N-acetyl amino acid, leaving the D-enantiomer (R-form) as the unreacted ester.
Protocol 1: Alcalase-Catalyzed Resolution of N-Acetyl-(D,L)-Homophenylalanine Ethyl Ester
This protocol is adapted from a method that successfully yields L-(+)-homophenylalanine with high enantiomeric purity.[5] By stopping the reaction at approximately 50% conversion, the unreacted ester will be the enantiomerically enriched (R)-form.
Causality Behind Experimental Choices:
-
N-Acetylation and Esterification: The native amino acid is first derivatized to an N-acetyl ethyl ester. This is crucial because the free amino and carboxyl groups can interfere with the enzyme's active site. The ester group provides a handle for the enzyme's hydrolytic activity, and the acetyl group protects the amine.
-
Enzyme Selection: Alcalase, a robust and inexpensive industrial protease, has demonstrated high selectivity in this resolution.[3][5]
-
pH Control: The hydrolysis of the ester produces a carboxylic acid, which will lower the pH of the medium. Maintaining a stable pH (typically around 8.0 for Alcalase) is critical for optimal enzyme activity and stability. A pH-stat or a well-buffered system is essential.
Step 1: Substrate Synthesis - N-Acetylation of (D,L)-Homophenylalanine
-
Suspend (D,L)-homophenylalanine (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.5 eq) dropwise while stirring in an ice bath.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield N-acetyl-(D,L)-homophenylalanine.[9]
Step 2: Substrate Synthesis - Esterification
-
Dissolve the N-acetyl-(D,L)-homophenylalanine (1.0 eq) in absolute ethanol.
-
Cool the solution in an ice bath and bubble dry HCl gas through it for 15-20 minutes, or add thionyl chloride (1.2 eq) dropwise.
-
Reflux the mixture for 2-4 hours until esterification is complete.
-
Cool the solution and remove the solvent under reduced pressure. The resulting crude N-acetyl-(D,L)-homophenylalanine ethyl ester can be purified by column chromatography.
Step 3: Enzymatic Resolution
-
Prepare a buffered solution (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Disperse N-acetyl-(D,L)-homophenylalanine ethyl ester (e.g., 50 mM) in the buffer.
-
Initiate the reaction by adding Alcalase 2.4L (a commercial subtilisin preparation). A typical enzyme loading is 1-5% (w/w) of the substrate.
-
Maintain the temperature at 30-40°C with gentle stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and e.e. of the (R)-ester.
-
Once 50% conversion is reached, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate and acidifying the mixture to pH ~2 with HCl. This denatures the enzyme and facilitates extraction.
Step 4: Work-up and Purification
-
Extract the mixture with ethyl acetate (3x volumes). The unreacted (R)-ester will move to the organic phase, while the hydrolyzed (S)-acid will remain in the aqueous phase.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude (R)-N-acetyl-homophenylalanine ethyl ester can be purified further by silica gel chromatography.
-
The final deprotection (hydrolysis of both the ester and amide bonds) can be achieved by acid hydrolysis (e.g., refluxing in 6M HCl) to yield (R)-homophenylalanine hydrochloride.
Part 2: Lipase-Catalyzed Resolution of Homophenylalanine Esters
Lipases are exceptionally versatile enzymes in organic synthesis due to their stability in organic solvents and broad substrate specificity.[10] Candida antarctica Lipase B (CALB), often used in its immobilized form as Novozym 435, is a powerhouse biocatalyst for the resolution of alcohols, amines, and amino acid derivatives.[2][11][12] The strategy here is similar to that of proteases: enantioselective hydrolysis of a racemic ester.
Protocol 2: Novozym 435-Catalyzed Hydrolysis of (D,L)-Homophenylalanine Methyl Ester
This protocol leverages the high selectivity of CALB for resolving amino acid esters.[13] Lipases often show preference for the L-enantiomer, allowing for the isolation of the unreacted R-enantiomer.
Causality Behind Experimental Choices:
-
Enzyme Choice: Novozym 435 is a macroporous acrylic resin with immobilized CALB. Immobilization enhances enzyme stability, simplifies removal from the reaction (simple filtration), and allows for reuse, making the process more economical and scalable.[11]
-
Solvent System: While lipases can function in aqueous buffers, using a biphasic system or an organic solvent with a small amount of water can improve substrate solubility and sometimes enhance enantioselectivity.[10][13] A t-butanol/water mixture is a common choice.[14]
-
Substrate: A simple methyl or ethyl ester is typically sufficient. The choice of ester can influence reaction rates and selectivity.[13]
Step 1: Substrate Synthesis
-
Synthesize (D,L)-homophenylalanine methyl ester by reacting (D,L)-homophenylalanine with methanol in the presence of an acid catalyst (e.g., HCl gas or thionyl chloride) as described in Protocol 1, Step 2.
Step 2: Enzymatic Resolution
-
In a temperature-controlled vessel, dissolve (D,L)-homophenylalanine methyl ester (1.0 eq) in a suitable solvent system, such as tert-butanol containing 5% (v/v) phosphate buffer (0.1 M, pH 7.0).[14]
-
Add Novozym 435 (typically 10-20% w/w of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 45°C).
-
Monitor the conversion by chiral HPLC.
-
When the conversion reaches ~50%, stop the reaction by filtering off the immobilized enzyme. The enzyme beads can be washed with fresh solvent and dried for reuse.
Step 3: Work-up and Purification
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture contains the unreacted (R)-homophenylalanine methyl ester and the hydrolyzed (S)-homophenylalanine.
-
Separate the components using acid-base extraction. Dissolve the mixture in ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated (S)-homophenylalanine will move to the aqueous phase, while the (R)-ester remains in the organic phase.
-
Wash, dry, and concentrate the organic phase to obtain the enantiomerically enriched (R)-homophenylalanine methyl ester.
-
Acid hydrolysis (reflux in 6M HCl) of the ester will yield the final (R)-homophenylalanine hydrochloride product.
Figure 2: Detailed experimental workflow for EKR of homophenylalanine.
Data Presentation: Comparison of Enzymatic Methods
The choice of enzyme and reaction conditions significantly impacts the outcome of the resolution. The following table summarizes representative data for different systems.
| Enzyme | Substrate | Solvent System | Temp (°C) | E-Value | Result | Reference |
| Alcalase | N-acetyl-(D,L)-Hph Ethyl Ester | Aqueous Buffer (pH 8.0) | 37 | High (>100) | L-Hph (98% e.e.) | [3][5] |
| Lipase PS | (D,L)-Hph Esters | Aqueous Buffer | RT | High | L-Hph Esters hydrolyzed | [13] |
| Subtilisin | Boc-(D,L)-AA Esters | Propanediol/Butanediol | RT | Substrate dependent | Selective esterification | [6][8] |
| CALB (Novozym 435) | Racemic Amines/Esters | Organic Solvents | 45 | Excellent (>200) | High e.e. for both enantiomers | [2][4] |
Note: The reported e.e. is often for the L-amino acid product; achieving a high e.e. for the L-product at ~50% conversion implies a correspondingly high e.e. for the remaining R-substrate.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
Accurate monitoring of the reaction is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of both the substrate and the product.
Causality Behind Method Choices:
-
Chiral Stationary Phase (CSP): The key to separating enantiomers is a CSP. Macrocyclic glycopeptide-based columns, such as those with teicoplanin (e.g., Astec CHIROBIOTIC T), are highly effective for separating underivatized amino acid enantiomers.[15][16] They possess ionic groups compatible with aqueous mobile phases used for polar compounds like amino acids.[16]
-
Mobile Phase: A simple isocratic mobile phase, often a mixture of water, an organic modifier (like methanol or acetonitrile), and an acid (like formic acid), is typically sufficient. The composition is optimized to achieve baseline separation of the two enantiomers in a reasonable timeframe.[15][16]
Instrumentation & Columns:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.
-
Detector Wavelength: 210 nm or 254 nm.
Mobile Phase & Conditions:
-
Mobile Phase: Water/Methanol/Formic Acid (e.g., 80:20:0.1 v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the enzymatic reaction.
-
Quench the reaction immediately by adding an equal volume of acetonitrile or by acidifying it.
-
Centrifuge the sample to pellet the enzyme and any precipitates.
-
Dilute the supernatant with the mobile phase to an appropriate concentration.
-
Filter through a 0.22 µm syringe filter before injection.
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on injections of authentic standards. On macrocyclic glycopeptide CSPs, the D-enantiomer is often more strongly retained than the L-enantiomer.[16]
-
Calculate the enantiomeric excess (e.e.) for the substrate and product using the peak areas (A) from the chromatogram:
-
e.e. (%) = (|A_R - A_S| / (A_R + A_S)) * 100
-
References
-
Zhao, H., Luo, R. G., Wei, D., & Malhotra, S. V. (2002). Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride. Enantiomer, 7(1), 1-3. [Link]
-
Chen, S. T., & Wang, K. T. (2001). Subtilisin-Catalyzed Synthesis of Amino Acid and Peptide Esters. Application in a Two-Step Enzymatic Ligation Strategy. Organic Letters, 3(26), 4157–4159. [Link]
-
Chen, S. T., Wu, S. H., & Wang, K. T. (1994). Kinetic resolution of esters of amino acids in t-butanol containing 5% water catalyzed by a stable industrial alkaline protease. Chirality, 6(8), 572-576. [Link]
-
Hroboňová, K., et al. (2013). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Journal of Chemistry, 2013, 856031. [Link]
-
Houng, J. Y., Wu, M. L., & Chen, S. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(5), 418-422. [Link]
-
Song, Y., & Wei, D. (2003). Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. Biotechnology Progress, 19(3), 1016-1018. [Link]
-
Silva, F.M.W.G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. [Link]
-
Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability. Green Chemistry, 8, 552-557. [Link]
-
Forgó, P., & Forró, E. (2004). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 15(16), 2573-2579. [Link]
-
Song, Y. Z., & Wei, D. Z. (2003). Kinetic Study on the Enzymatic Resolution of Homophenylalanine Ester Using Ionic Liquids. Biotechnology Progress, 19(3), 1016-1018. [Link]
-
Chen, S. T., & Wang, K. T. (2001). Subtilisin-catalyzed synthesis of amino acid and peptide esters. Application in a two-step enzymatic ligation strategy. Organic Letters, 3(26), 4157-4159. [Link]
-
Annunziata, R., et al. (2004). Unprecedented, fully recyclable, solid-supported reagent for the kinetic resolution of racemic amines through enantioselective N-acetylation. Chemical Communications, (16), 1832-1833. [Link]
-
Zhao, H., et al. (2002). Concise Synthesis and Enzymatic Resolution of L-(+)-Homophenylalanine Hydrochloride. Enantiomer, 7(1), 1-3. [Link]
-
Kumar, D., & Malhotra, S. V. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Biotechnology Journal, 4(5), 627-638. [Link]
-
Soriano-Maldonado, P., et al. (2014). Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase. Applied Microbiology and Biotechnology, 99(1), 273-283. [Link]
- Chen, S. T., et al. (2000). US Patent 6,146,859A: Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase.
-
Curti, C., et al. (2022). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 12(10), 5916-5942. [Link]
-
G-S-B, et al. (2011). Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation. Proteins: Structure, Function, and Bioinformatics, 79(6), 1853-1863. [Link]
-
Serra, I., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 22536-22564. [Link]
-
Magritek. (2017). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Application Note. [Link]
Sources
- 1. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subtilisin-catalyzed synthesis of amino acid and peptide esters. Application in a two-step enzymatic ligation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. magritek.com [magritek.com]
- 10. mdpi.com [mdpi.com]
- 11. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 12. Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: (R)-Homophenylalanine Coupling Integrity
Status: Operational Ticket ID: HPH-RAC-001 Subject: Prevention of Racemization During Activation and Coupling of (R)-Homophenylalanine Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
You are encountering challenges with the stereochemical integrity of (R)-homophenylalanine ((R)-Hph) . Unlike standard proteinogenic amino acids, (R)-Hph presents unique steric and electronic challenges. While the extra methylene group (
This guide provides a self-validating system to minimize enantiomeric excess (
Module 1: The Mechanism of Failure
Why is your reaction racemizing?
Racemization in (R)-Hph is rarely caused by the coupling event itself but by the activation lifetime . The primary culprit is the formation of a 5(4H)-oxazolone (azlactone) intermediate.
-
Activation: The carboxyl group is converted to a leaving group (O-acylisourea or active ester).[1]
-
Cyclization: The carbonyl oxygen of the upstream amide/carbamate backbone attacks the activated carbonyl.
-
Deprotonation: The resulting oxazolone ring renders the
-proton highly acidic ( ). A tertiary base (e.g., DIEA) easily abstracts this proton, leading to a planar enolate that reprotonates indiscriminately, forming the (S)-isomer.
Visualization: The Oxazolone Pathway
The following diagram illustrates the "Danger Zone" where stereochemistry is lost.
Module 2: Reagent Selection & Causality
Stop using HATU/DIEA for this coupling. While HATU is a powerful activator, its high reactivity often requires basic conditions (pH 8-9) which accelerates the oxazolone pathway described above.
Recommended Systems
We recommend two specific protocols based on your synthesis phase.
| Variable | System A: T3P (Recommended) | System B: DIC / Oxyma Pure | System C: HATU (High Risk) |
| Reagent Type | Phosphonic Anhydride | Carbodiimide + Oxime | Uronium / Guanidinium |
| Racemization Risk | Lowest (<1%) | Low (<2%) | High (5-15% if unoptimized) |
| Mechanism | Biomimetic activation; no reactive intermediate accumulation. | Neutral pH activation; Oxyma forms stable active ester. | Basic activation; fast but prone to base-catalyzed enolization. |
| Base Requirement | Requires Base (Use Collidine ) | Base-Free (during activation) | Requires Base (DIEA/NMM) |
| Best For | Fragment condensation; difficult cyclizations. | Standard SPPS (Solid Phase Peptide Synthesis).[2][3] | Routine couplings of non-chiral amino acids. |
The "Base" Variable
The choice of base is as critical as the coupling agent.[4]
-
DIEA (Diisopropylethylamine): Strong base, unhindered enough to abstract the
-proton. Avoid with (R)-Hph. -
2,4,6-Collidine (TMP): Weaker base and sterically hindered.[2][5] It promotes the coupling reaction but struggles to access the sterically crowded
-proton to cause racemization [1].
Module 3: Standard Operating Procedures (SOPs)
Protocol A: T3P Coupling (Solution Phase / Fragment Condensation)
Best for: Coupling (R)-Hph when it is the C-terminal residue of a fragment.
Materials:
-
(R)-Hph-containing fragment (1.0 eq)
-
Amine partner (1.1 eq)
-
T3P (50% w/w in EtOAc or DMF) (1.5 eq)
-
2,4,6-Collidine (2.5 - 3.0 eq)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (0.1 M concentration)
Workflow:
-
Dissolution: Dissolve the carboxylic acid (R)-Hph and the amine partner in the solvent at 0°C .
-
Base Addition: Add 2,4,6-Collidine.[5][6] Stir for 2 minutes.
-
Activation: Add T3P solution dropwise.
-
Note: T3P does not generate an initial spike in exotherm, but dropwise addition ensures controlled activation.
-
-
Reaction: Allow to warm to Room Temperature (RT) naturally. Monitor by HPLC.
-
Why? T3P activation is rate-limiting, meaning the active species is consumed by the amine as soon as it forms, preventing the accumulation of the oxazolone intermediate [2].
-
Protocol B: DIC/Oxyma Coupling (Solid Phase - SPPS)
Best for: Introducing N-Fmoc-(R)-Hph-OH onto a growing chain.
Materials:
-
Fmoc-(R)-Hph-OH (3.0 eq)
-
Oxyma Pure (3.0 eq)
-
DIC (Diisopropylcarbodiimide) (3.0 eq)[3]
Workflow:
-
Pre-activation (Critical): Dissolve Fmoc-(R)-Hph-OH and Oxyma Pure in DMF.
-
Chill: Cool the solution to 0°C (optional but recommended for Hph).
-
Add DIC: Add DIC and stir for only 2-3 minutes .
-
Warning: Do not pre-activate for >5 minutes. Extended pre-activation allows oxazolone formation before the amine is present to quench it.
-
-
Coupling: Transfer the mixture immediately to the resin-bound amine.
-
Base: DO NOT add DIEA or Collidine. This reaction proceeds at neutral/slightly acidic pH, preserving chirality [3].
Module 4: Troubleshooting & FAQs
Decision Tree: Troubleshooting Epimerization
Frequently Asked Questions
Q: Can I use HATU if I lower the temperature? A: It is risky. If you must use HATU, ensure you use Collidine instead of DIEA and keep the temperature at 0°C. However, HATU is inherently designed for speed via high activation energy, which correlates with higher racemization risk for sensitive substrates like (R)-Hph.
Q: My yield is low with T3P. What now? A: T3P is sensitive to steric bulk.[8] If the reaction is sluggish:
-
Increase T3P to 2.0 eq.
-
Use a more polar solvent like DMF instead of EtOAc.
-
Do not heat. Heating (R)-Hph active esters is the fastest way to racemize them.
Q: Does the protecting group matter? A: Yes.
-
Urethane groups (Fmoc, Boc, Alloc): These protect the N-terminus and significantly reduce oxazolone formation capability.
-
Amide groups (Acetyl, Benzoyl): If your (R)-Hph is N-acetylated (e.g., in the middle of a fragment), the risk of oxazolone formation is extreme . In this case, T3P is mandatory.
References
-
Carpino, L. A., & El-Faham, A. (2009). Effect of Base Strength and Structure on Racemization during Peptide Coupling. This foundational work establishes why Collidine (TMP) is superior to DIEA for sensitive couplings.
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Exact Science for Amide Formation. Details the mechanistic advantages of T3P in preventing epimerization in pharmaceutical scale-up.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Racemization Suppressor. Comparative data showing Oxyma/DIC outperforms HOBt/DIC.[1][5][7]
-
BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. General overview of base and solvent effects on chiral integrity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
Troubleshooting aggregation in peptides containing homophenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of aggregation in peptides containing the non-canonical amino acid, homophenylalanine (hPhe).
As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research. Peptide aggregation, particularly with bulky, hydrophobic residues like hPhe, is a significant hurdle in peptide synthesis, purification, and formulation. This guide is designed to be a practical, field-proven resource to help you navigate these challenges effectively.
Part 1: Understanding the Core Problem: Why Do Homophenylalanine Peptides Aggregate?
Homophenylalanine's structure is at the heart of the aggregation issue. Its benzyl group, extended by an additional methylene group compared to phenylalanine, significantly increases its hydrophobicity and steric bulk. This leads to a higher propensity for aggregation through several mechanisms:
-
Increased Hydrophobic Interactions: The larger nonpolar surface area of hPhe promotes intermolecular association to minimize contact with aqueous environments.
-
Pi-Pi Stacking: The aromatic rings of hPhe residues can stack, creating stable intermolecular interactions that drive the formation of oligomers and larger aggregates.
-
Beta-Sheet Formation: Peptides containing hPhe may be more prone to forming intermolecular beta-sheets, a common secondary structure in amyloidogenic peptides, which can lead to the formation of fibrils and insoluble aggregates.
This inherent tendency means that throughout the peptide lifecycle—from solid-phase synthesis to purification and final formulation—aggregation is a constant risk that requires proactive management.
Part 2: Troubleshooting Guide: From Synthesis to Solution
This section is organized by common problems you may encounter during your experimental workflow.
Issue 1: Low Yield and Truncated Sequences During Solid-Phase Peptide Synthesis (SPPS)
You're noticing a lower-than-expected yield of your target peptide, and mass spectrometry analysis shows the presence of truncated sequences, especially after the introduction of hPhe.
The Underlying Cause: On-resin aggregation is a primary culprit. As the peptide chain elongates, intermolecular interactions between peptide chains attached to the resin beads can occur, particularly with hydrophobic residues like hPhe. This aggregation can physically block reactive sites, leading to incomplete coupling reactions and resulting in truncated sequences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low SPPS yield.
Step-by-Step Solutions:
-
Incorporate Pseudoproline Dipeptides:
-
Why it works: Pseudoproline dipeptides introduce a "kink" into the peptide backbone, disrupting the formation of the regular secondary structures that lead to aggregation. They are temporary modifications that are cleaved during the final peptide cleavage from the resin.
-
Protocol: When your sequence contains a Ser or Thr residue, you can incorporate it as part of a pseudoproline dipeptide (e.g., Fmoc-Phe-Thr(ψMe,Mepro)-OH). This is particularly effective if the Ser or Thr is located near the hPhe residue. These dipeptides are commercially available and can be coupled using standard SPPS protocols.
-
-
Utilize a Temporary Solubility-Enhancing Tag:
-
Why it works: Attaching a temporary, hydrophilic tag to the peptide backbone can significantly improve its solubility and disrupt aggregation. The Dde protecting group on a lysine side chain, for example, can be used to attach a polyethylene glycol (PEG) chain.
-
Protocol:
-
Incorporate a Lys(Dde) residue into your peptide sequence.
-
After synthesis of the protected peptide on resin, selectively remove the Dde group using 2% hydrazine in DMF.
-
Couple a short PEG chain (e.g., PEG600) to the deprotected lysine side chain.
-
Proceed with the synthesis, and the PEG tag will be cleaved along with other protecting groups during the final cleavage step.
-
-
-
Optimize Synthesis Conditions:
| Parameter | Standard Condition | Optimized for hPhe Peptides | Rationale |
| Temperature | Room Temperature | 40-50°C | Increased temperature can disrupt intermolecular hydrogen bonds and improve coupling efficiency. |
| Solvent | DMF | DMF with 0.1 M HOBt | The addition of HOBt can help to solvate the growing peptide chain and reduce aggregation. |
| Coupling Time | 1-2 hours | 2-4 hours | A longer coupling time may be necessary to ensure complete reaction for sterically hindered residues like hPhe. |
Issue 2: Peptide Precipitation During HPLC Purification
Your crude peptide dissolves in the initial solvent, but upon injection or during the HPLC run, you observe precipitation, leading to column clogging and poor separation.
The Underlying Cause: The peptide is soluble in the initial, high-organic solvent mixture but crashes out as the percentage of the aqueous solvent (typically water with 0.1% TFA) increases during the gradient elution. This is a classic sign of a highly hydrophobic, aggregation-prone peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC precipitation.
Step-by-Step Solutions:
-
Modify HPLC Mobile Phases:
-
Why it works: Increasing the organic content of the aqueous phase or adding a chaotropic agent can help to keep the peptide in solution throughout the gradient.
-
Protocol:
-
Increase Acetonitrile in Aqueous Phase: Instead of a typical Mobile Phase A of 0.1% TFA in water, try a mixture of 95:5 water:acetonitrile with 0.1% TFA.
-
Add a Chaotropic Agent: Guanidinium chloride (up to 1 M) can be added to the mobile phases to disrupt aggregation. Be aware that this will require extensive column washing after use.
-
Use Isopropanol: For very hydrophobic peptides, substituting acetonitrile with isopropanol in the mobile phases can improve solubility.
-
-
-
Reduce Peptide Concentration:
-
Why it works: Aggregation is a concentration-dependent process. Simply diluting the sample before injection can sometimes prevent precipitation.
-
Protocol: Before your next injection, dilute your sample 2 to 5-fold with the initial mobile phase composition. This may require multiple injections to purify the same amount of material, but it can prevent column failure.
-
-
Employ a "Catch and Release" Strategy with Solid-Phase Extraction (SPE):
-
Why it works: This allows you to desalt and perform a preliminary purification of your peptide under conditions that favor solubility, before moving to the more sensitive analytical or preparative HPLC.
-
Protocol:
-
Dissolve the crude peptide in a strong organic solvent (e.g., 80% acetonitrile in water).
-
Load the solution onto a C18 SPE cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 10% acetonitrile) to remove salts and very polar impurities.
-
Elute the peptide with a high concentration of organic solvent (e.g., 90% acetonitrile). This eluted fraction is often cleaner and can be more amenable to HPLC purification.
-
-
Part 3: Frequently Asked Questions (FAQs)
Q1: How can I detect and quantify aggregation in my final peptide sample?
A1: A multi-pronged approach is recommended for characterizing aggregation:
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. It is highly sensitive to the presence of larger aggregates and can provide an early indication of stability issues.
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures like amyloid fibrils. This assay is a gold standard for detecting fibrillar aggregation.
-
Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of aggregates and can be used to characterize their morphology (e.g., amorphous aggregates vs. organized fibrils).
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species in your SEC chromatogram is a clear indicator of soluble oligomers and larger aggregates.
Q2: Can I use co-solvents or excipients to improve the solubility of my hPhe-containing peptide for in vitro assays?
A2: Yes, this is a common and effective strategy. However, the choice of excipient must be compatible with your specific assay.
| Excipient | Recommended Starting Concentration | Considerations |
| DMSO | 5-10% (v/v) | A powerful solubilizing agent, but can be cytotoxic in some cell-based assays. |
| Arginine | 50-100 mM | Known to suppress aggregation and improve the solubility of proteins and peptides. Generally well-tolerated in biological assays. |
| Trehalose | 5-10% (w/v) | A disaccharide that can stabilize peptides and prevent aggregation. |
Q3: My peptide seems to be aggregating over time in storage. What are the best practices for long-term stability?
A3: For long-term stability, it is crucial to store the peptide in a state that minimizes mobility and intermolecular interactions.
-
Lyophilization: Store the peptide as a lyophilized powder at -20°C or -80°C. This is the most stable form.
-
Aliquoting: Before lyophilization, dissolve the purified peptide in a suitable solvent (e.g., acetonitrile/water) and aliquot it into single-use amounts. This avoids repeated freeze-thaw cycles, which can promote aggregation.
-
pH of the Solution Before Lyophilization: The pH of the solution before freezing can impact the stability of the lyophilized cake. For many peptides, a slightly acidic pH (e.g., by dissolving in a solution containing 0.1% TFA) can be beneficial, but this should be determined empirically.
By understanding the physicochemical drivers of homophenylalanine-induced aggregation and employing these targeted troubleshooting strategies, you can significantly improve the success rate of your synthesis, purification, and application of these challenging but valuable peptides.
References
-
Makin, O. S., & Serpell, L. C. (2005). Structures for amyloid fibrils. The FEBS journal, 272(23), 5950-5961. [Link]
-
Mutter, M., Nefzi, A., Sato, K., & Wöhr, T. (1995). Pseudoprolines as a solubilizing, structure-disrupting element in peptide synthesis. Peptide Research, 8(3), 145-153. [Link]
-
Baynes, B. M., Wang, D. I., & Trout, B. L. (2005). Role of arginine in the stabilization of proteins against aggregation. Biochemistry, 44(12), 4919-4925. [Link]
Technical Support Center: Purification of Fluorinated Peptides by Reverse-Phase HPLC
Welcome to the technical support center dedicated to the purification of fluorinated peptides by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with these molecules. Fluorination can dramatically alter a peptide's physicochemical properties, impacting its retention behavior, solubility, and potential for aggregation during chromatographic separation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your purification workflows and achieve high-purity fluorinated peptide products.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and fundamental concepts related to the RP-HPLC purification of fluorinated peptides.
Q1: Why do my fluorinated peptides exhibit unpredictable retention times on a C18 column?
A1: The retention behavior of fluorinated peptides can be complex and may not always correlate directly with simple hydrophobicity predictions. While fluorine is highly electronegative, the introduction of multiple fluorine atoms can create a "fluorous" character, which can lead to unique interactions with the stationary phase. In some cases, fluorinated peptides may be more retentive than their non-fluorinated counterparts, while in other instances, they can be less retentive.[1][2] This unpredictable behavior is influenced by the degree and position of fluorination, the overall peptide sequence, and the mobile phase conditions.[2]
Q2: What is the purpose of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase?
A2: Ion-pairing agents are crucial for achieving sharp, symmetrical peaks during peptide purification by RP-HPLC.[3][4] Peptides are zwitterionic molecules, meaning they can carry both positive and negative charges depending on the pH of the mobile phase. The ion-pairing agent, such as TFA, contains a hydrophobic tail and a charged head group. It pairs with the charged residues on the peptide, effectively neutralizing them and increasing the peptide's overall hydrophobicity.[5] This enhanced hydrophobicity promotes stronger interaction with the C18 stationary phase, leading to better retention and resolution.[6]
Q3: When should I consider using a different ion-pairing agent, such as heptafluorobutyric acid (HFBA)?
A3: If you are experiencing poor retention of your fluorinated peptide even with TFA, switching to a more hydrophobic ion-pairing agent can be beneficial. The hydrophobicity of common ion-pairing agents increases in the order: Formic Acid < Trifluoroacetic Acid (TFA) < Pentafluoropropionic Acid (PFPA) < Heptafluorobutyric Acid (HFBA).[5] A more hydrophobic agent like HFBA will form a more hydrophobic complex with the peptide, leading to longer retention times on the column.[5][6] However, be aware that stronger ion-pairing agents can be more difficult to remove from the final product.[6]
Q4: My fluorinated peptide is very hydrophobic and elutes very late, or not at all. What can I do?
A4: For highly hydrophobic peptides, a standard C18 column may be too retentive. Consider switching to a stationary phase with a shorter alkyl chain, such as a C8 or C4 column.[7][8] These columns are less hydrophobic and will reduce the retention time of your peptide.[7][9] Additionally, you can adjust the mobile phase by increasing the percentage of organic solvent (e.g., acetonitrile) in your gradient or using a less hydrophobic ion-pairing agent.
Q5: I'm observing peak tailing in my chromatogram. What are the likely causes?
A5: Peak tailing is a common issue in peptide HPLC and can be caused by several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues on your peptide, leading to tailing.[10] Using a modern, well-end-capped column can minimize this effect.
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[10] Try reducing the sample load.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase should be low enough (typically pH 2-3 with 0.1% TFA) to ensure that the carboxyl groups on the peptide are protonated and do not interact with the stationary phase.
-
Peptide Aggregation: Fluorinated peptides can sometimes self-aggregate, leading to broad and tailing peaks.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of fluorinated peptides.
Problem 1: Poor Resolution and Co-eluting Impurities
Symptoms:
-
The peak for your target peptide is not well-separated from impurity peaks.
-
Fractions collected contain a mixture of your product and contaminants.
Caption: Strategies to mitigate peptide aggregation during purification.
Step-by-Step Solutions:
-
Modify Sample Dissolution:
-
Action: Instead of dissolving the peptide directly in an aqueous solution, first dissolve it in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or hexafluoroisopropanol (HFIP). T[8]hen, dilute the solution with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
Rationale: These organic solvents are excellent at disrupting the intermolecular interactions that lead to aggregation, allowing the peptide to be loaded onto the column in a monomeric state.
-
[11]2. Incorporate Organic Modifiers in the Mobile Phase:
- Action: For extremely hydrophobic or aggregation-prone peptides, consider adding a small percentage (5-10%) of isopropanol or n-propanol to the mobile phase.
- Rationale: These alcohols are stronger solvents than acetonitrile and can help to maintain the solubility of the peptide throughout the chromatographic run.
-
Use of Chaotropic Agents (Use with Caution):
-
Action: In some challenging cases, the addition of a chaotropic agent like guanidine hydrochloride (GuHCl) to the sample solvent can be effective.
-
Rationale: Chaotropic agents disrupt the structure of water and interfere with hydrophobic interactions, thereby reducing peptide aggregation. However, they are non-volatile and must be removed from the purified fractions, which can be challenging.
-
Problem 3: No or Poor Retention of the Fluorinated Peptide
Symptoms:
-
The peptide elutes in the void volume of the column.
-
The retention time is very short and does not change with the gradient.
Data Summary: Impact of Ion-Pairing Agent on Peptide Retention
| Ion-Pairing Agent | Relative Hydrophobicity | Expected Impact on Retention of Fluorinated Peptides |
| Formic Acid | Low | Minimal retention, may be suitable for very hydrophobic peptides. |
| Trifluoroacetic Acid (TFA) | Medium | Standard choice, provides good retention for most peptides. |
| Pentafluoropropionic Acid (PFPA) | High | Increased retention compared to TFA. |
| Heptafluorobutyric Acid (HFBA) | Very High | Significant increase in retention, useful for poorly retained peptides. |
Step-by-Step Solutions:
-
Increase the Strength of the Ion-Pairing Agent:
-
Action: As detailed in the table above, switch from a weaker ion-pairing agent like formic acid or TFA to a stronger one like PFPA or HFBA. [5][6] * Rationale: A more hydrophobic ion-pairing agent will increase the overall hydrophobicity of the peptide-ion pair complex, leading to stronger interaction with the stationary phase and increased retention.
-
[5]2. Decrease the Initial Percentage of Organic Solvent:
- Action: Ensure your gradient starts at a low percentage of organic solvent (e.g., 0-5% acetonitrile).
- Rationale: Starting with a high concentration of organic solvent can cause the peptide to elute prematurely without sufficient interaction with the column.
-
Confirm Proper Column Equilibration:
-
Action: Before injecting your sample, ensure the column is fully equilibrated with the initial mobile phase conditions. This typically requires flushing the column with 10-20 column volumes of the starting mobile phase.
-
Rationale: Inadequate equilibration can lead to inconsistent and poor retention.
-
III. Experimental Protocols
Protocol 1: Standard Purification of a Fluorinated Peptide
-
Column Selection: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm). For larger or more hydrophobic peptides, a 300 Å pore size column may be beneficial. 2[12]. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude fluorinated peptide in a minimal amount of Mobile Phase A. If solubility is an issue, use a small amount of DMSO or DMF to dissolve the peptide first, then dilute with Mobile Phase A.
-
HPLC Conditions:
-
Flow Rate: 1 mL/min for an analytical column (4.6 mm ID).
-
Gradient: A typical starting gradient is 5% to 65% B over 30 minutes. This should be optimized based on the retention time of the target peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peaks and analyze their purity and identity by analytical HPLC and mass spectrometry.
Protocol 2: Purification of a Poorly Retained Fluorinated Peptide
-
Column Selection: C18 reversed-phase column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% HFBA in HPLC-grade water.
-
Mobile Phase B: 0.1% HFBA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide as described in Protocol 1, using the HFBA-containing mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1 mL/min.
-
Gradient: Start with a low percentage of organic solvent (e.g., 0-5% B) and use a shallow gradient to elute the peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Post-Purification Processing: Fractions containing HFBA will require careful lyophilization, and it may be more difficult to completely remove the ion-pairing agent compared to TFA.
IV. References
-
Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Journal of Chromatography A. [Link]
-
How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]
-
Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
-
Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of Proteome Research. [Link]
-
HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]
-
HPLC Column Selection Guide. Linklab. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. [Link]
-
How can I get a proper HPLC for hydrophobic peptide? ResearchGate. [Link]
-
Tips for optimization of peptides and proteins separation by reversed-phase. YMC CO., LTD. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A. [Link]
-
Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics. [Link]
-
The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules. [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]
-
Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. MAC-MOD Analytical. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
HPLC troubleshooting. CHROMSERVIS. [Link]
-
Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. International Journal of Molecular Sciences. [Link]
-
Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids. [Link]
-
Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline. Journal of Chromatography A. [Link]
-
Fluorine-containing macrocyclic peptides and peptidomimetics. Organic & Biomolecular Chemistry. [Link]
-
How to prevent breakthrough during your peptide purification with flash chromatography. Biotage. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. [Link]
-
Schematic presentation of the aggregation behaviour of fluorinated... ResearchGate. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Peptide Isolation – Considerations for Mass-Directed Purification. Waters Corporation. [Link]
-
How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column? ResearchGate. [Link]
Sources
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. bachem.com [bachem.com]
- 5. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. welch-us.com [welch-us.com]
- 8. researchgate.net [researchgate.net]
- 9. linklab.gr [linklab.gr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
Technical Support Center: N-Methylated Homophenylalanine (N-Me-Hph) Coupling
[1]
Executive Summary: The "Difficult Sequence" Challenge
Coupling N-methylated Homophenylalanine (N-Me-Hph) presents a dual-threat challenge in peptide synthesis:
-
Steric Occlusion: The N-methyl group eliminates the hydrogen bond donor capability of the amide and introduces significant bulk, physically blocking the approach of the incoming activated amino acid.[2]
-
Conformational Chaos: Unlike standard amino acids, N-methylated residues readily adopt cis-amide conformations.[1] This facilitates Diketopiperazine (DKP) formation, leading to chain termination and low yields.
This guide provides field-proven protocols to overcome these barriers, moving beyond standard HATU couplings to advanced acid chloride and phosphonium methodologies.[1]
Decision Matrix: Reagent Selection
Before starting, select your coupling strategy based on the specific steric demand of your sequence.
Figure 1: Decision matrix for selecting the optimal coupling reagent based on steric difficulty.
Critical Protocols
Protocol A: The Modern Standard (COMU/Oxyma)
Best for: Coupling standard amino acids to N-Me-Hph.[1]
Why this works: COMU is superior to HATU for hindered couplings due to a stabilized uronium structure that minimizes epimerization. The addition of TMP (Collidine) instead of DIPEA prevents base-catalyzed racemization of the sensitive N-Me-Hph residue.[1]
| Component | Equivalents | Notes |
| Fmoc-AA-OH | 3.0 - 5.0 eq | High excess drives kinetics.[1] |
| COMU | 3.0 - 5.0 eq | Must match AA equivalents.[1] |
| Oxyma Pure | 3.0 - 5.0 eq | Essential additive for COMU stability.[1] |
| TMP (Collidine) | 5.0 - 10.0 eq | Critical: Weaker base than DIPEA; prevents epimerization.[1] |
| Solvent | DMF or NMP | NMP is preferred for aggregation-prone sequences.[1][3] |
Step-by-Step:
-
Dissolve Fmoc-AA-OH, COMU, and Oxyma in minimal NMP.[1]
-
Add TMP immediately before adding to the resin. Do not pre-activate for >1 minute (risk of epimerization).
-
Add to resin and shake for 2 hours at room temperature.
-
Optional: Microwave at 75°C for 5 minutes (Caution: Check Hph stability).
Protocol B: The "Nuclear Option" (BTC / Acid Chloride)
Best for: Coupling bulky residues (Val, Ile, N-Me-X) to N-Me-Hph.[1]
Why this works: Standard reagents (HATU/COMU) create an active ester that is still too bulky for extreme cases. Bis(trichloromethyl)carbonate (BTC) generates an amino acid chloride in situ.[4][5] Acid chlorides are the smallest, most reactive electrophiles available, bypassing steric clashes.
Safety Warning: BTC generates Phosgene gas. Must be performed in a well-ventilated fume hood.[1]
| Component | Equivalents | Notes |
| Fmoc-AA-OH | 5.0 eq | - |
| BTC | 1.65 eq | Generates acid chloride.[1] |
| TMP (Collidine) | 14.0 eq | Acts as HCl scavenger. |
| Solvent | THF / DCM | Anhydrous THF is critical for BTC stability. |
Step-by-Step:
-
Activation: In a glass vial (dry), dissolve Fmoc-AA-OH (5 eq) and BTC (1.65 eq) in anhydrous THF.
-
Add TMP (14 eq) slowly. A white precipitate (collidinium chloride) will form.
-
Agitate for 5-10 minutes to ensure acid chloride formation.
-
Coupling: Add the resulting suspension directly to the resin (swollen in DCM).
-
React for 1-2 hours .
-
Quench: Wash resin with DCM, then neutralize with 5% MeOH/DCM to quench excess phosgene/acid chloride.
Troubleshooting & FAQs
Q1: My yield is low, and Mass Spec shows a mass corresponding to [M - Dipeptide]. What happened?
Diagnosis: You likely encountered Diketopiperazine (DKP) formation .[6] Mechanism: After deprotecting the Fmoc group from the N-terminal residue, the free amine attacks the carbonyl of the preceding N-Me-Hph residue.[1] The N-methyl group favors the cis-amide bond, bringing the amine and carbonyl into perfect proximity for cyclization, cleaving the dipeptide off the resin.[1]
Figure 2: Mechanism of DKP formation driven by N-methylation.
The Fix:
-
Avoid Base: Do not leave the deprotected amine in piperidine/DMF.
-
Protocol: Use Trityl-protected side chains if possible (bulk prevents cyclization).
-
Active Coupling: Perform the subsequent coupling immediately. Use a "simultaneous deprotection-coupling" strategy if using BTC.[1]
Q2: I see a +42 Da mass shift on the target peptide. Is this acetylation?
Diagnosis: This is likely Guanidinylation , not acetylation. Cause: When coupling to a hindered amine (like N-Me-Hph), the reaction is slow.[1][7] If you use Uronium reagents (HATU/HBTU/COMU), the excess reagent can react directly with the N-terminal amine of the resin, forming a guanidine cap.
The Fix:
-
Switch Reagents: Use PyBrOP or PyAOP (Phosphonium salts).[3] These cannot form guanidines.
-
Order of Addition: Always add the base to the acid/reagent mixture before adding it to the resin, ensuring the active ester is formed before the resin sees the uronium salt.
Q3: Is Epimerization (Racemization) inevitable with N-Me-Hph?
Diagnosis: It is a high risk, but preventable.[1] Cause: N-methylated amino acids form oxazolonium intermediates more readily than standard amino acids.[1] High pH (strong bases like DIPEA) and high polarity solvents (DMF) stabilize the enolate form, leading to loss of chirality.
The Fix:
-
Base: Switch from DIPEA (pKa ~10.5) to TMP/Collidine (pKa ~7.4).
-
Solvent: Use DCM/DMF (1:1) mixtures. DCM is lower polarity and suppresses epimerization.
-
Additives: Always use Oxyma or HOAt .[1] They act as nucleophiles to open the oxazolonium ring quickly, preserving chirality.
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1][8] Tetrahedron Letters, 31(2), 205-208.[1]
-
Góngora-Benítez, M., et al. (2013).[1] Acid-Labile Cys-Protecting Groups for the Fmoc/tBu Strategy: Filling the Gap. Organic Letters, 15(11), 2746–2749.[1] (Discusses BTC/Acid Chloride utility).
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science, 11, 85-102.[1]
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2000002898A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 6. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of N-Boc-4-fluoro-homophenylalanine
Topic: Mass spectrometry fragmentation patterns of N-Boc-4-fluoro-homophenylalanine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of N-Boc-4-fluoro-L-homophenylalanine (N-Boc-4-F-Hph). As a non-canonical amino acid used in peptidomimetics to enhance metabolic stability and lipophilicity, its accurate identification is critical in drug development.
Core Insight: The definitive identification of N-Boc-4-F-Hph relies on the detection of the specific immonium ion at m/z 152.08 , which distinguishes it from its structural analogs, N-Boc-4-fluoro-phenylalanine (immonium m/z 138.07) and N-Boc-homophenylalanine (immonium m/z 134.09).
Chemical Profile & Theoretical Properties
Before analyzing fragmentation, the structural baseline must be established to differentiate this compound from its positional isomers (e.g.,
| Property | Specification |
| Compound Name | N-(tert-Butoxycarbonyl)-4-fluoro-L-homophenylalanine |
| Common Abbreviation | N-Boc-4-F-Hph |
| CAS Number | 100564-78-1 (Generic for non-F), Specific F-analog implied |
| Chemical Formula | C |
| Monoisotopic Mass | 297.1376 Da |
| [M+H] | 298.1449 Da |
| [M+Na] | 320.1268 Da |
| Structural Feature | Homophenylalanine backbone (ethyl spacer between |
Fragmentation Mechanism & Pathway
The fragmentation of N-Boc-protected amino acids in Electrospray Ionization (ESI) positive mode follows a predictable, energy-dependent pathway. The primary driver is the lability of the tert-butyl carbamate (Boc) group, followed by the formation of the immonium ion, which serves as the diagnostic fingerprint for the amino acid side chain.
Mechanistic Stages
-
Boc Deprotection (Source Fragmentation): The tert-butyl group is lost as isobutylene (-56 Da), often followed by decarboxylation (-44 Da) or loss of the Boc group entirely as CO
+ isobutylene (-100 Da). -
Immonium Ion Formation: The protonated amine species undergoes cleavage at the carbonyl bond (loss of CO + H
O/NH ), resulting in the immonium ion . -
Side Chain Cleavage: The fluorophenylethyl side chain may cleave to form a stabilized carbocation (tropylium-like derivative).
Visualization: Fragmentation Pathway
The following diagram illustrates the specific m/z transitions for N-Boc-4-F-Hph.
Caption: ESI-MS/MS fragmentation pathway of N-Boc-4-fluoro-homophenylalanine showing critical diagnostic ions.
Comparative Analysis: Differentiating Alternatives
In drug discovery, "homo" amino acids are often interchanged with their standard counterparts to modulate potency. Distinguishing N-Boc-4-F-Hph from N-Boc-4-F-Phenylalanine (shorter side chain) and N-Boc-Homophenylalanine (no fluorine) is essential.
Comparative Fragmentation Table
The table below highlights the mass shifts (
| Fragment Ion Type | N-Boc-4-F-Hph (Target) | N-Boc-4-F-Phe (Alternative 1) | N-Boc-Hph (Alternative 2) | Differentiation Logic |
| [M+H] | 298.14 | 284.13 (-14 Da) | 280.15 (-18 Da) | Molecular weight confirms backbone/substitution. |
| [M+H - Boc] | 198.09 | 184.08 | 180.10 | Loss of protecting group (m/z 198 vs 184). |
| Immonium Ion | 152.08 | 138.07 | 134.09 | Primary Identifier. The +14 Da shift from Phe indicates "Homo" (CH |
| Side Chain Cation | 123.06 | 109.04 | 105.07 | The fluorophenylethyl cation (123) is distinct from fluorobenzyl (109). |
Mechanism of Differentiation[1]
-
Vs. 4-Fluoro-Phenylalanine: The "Homo" insertion adds a methylene (-CH
-) group to the side chain. This results in a persistent +14 Da shift in all side-chain-containing fragments (Precursor, Amine, Immonium). -
Vs. Non-Fluorinated Homophenylalanine: The Fluorine substitution replaces a Hydrogen atom. Since Fluorine (19 Da) replaces Hydrogen (1 Da), the net shift is +18 Da. This shift is observed in the immonium ion (152 vs 134).
Experimental Protocol for Identification
To generate the data described above, the following LC-MS/MS workflow is recommended. This protocol ensures the preservation of the Boc group during ionization while generating sufficient internal energy for diagnostic fragmentation.
Reagents & Preparation[2][3][4]
-
Solvent A: Water + 0.1% Formic Acid (Proton source).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.[1]
-
Sample: Dilute to 10 µM in 50:50 A:B. Avoid alcohols (MeOH) if transesterification is a concern, though rare with Boc.
Instrument Parameters (ESI-Q-TOF or Triple Quad)
-
Ionization: Positive ESI (+).
-
Source Temp: 300°C (High enough to desolvate, low enough to prevent thermal Boc degradation prior to MS1).
-
Cone Voltage: 20-30V. Note: High cone voltage may induce in-source fragmentation, stripping the Boc group and showing m/z 198 as the base peak.
-
Collision Energy (CE):
-
Low (10-15 eV): Preserves [M+H]+ (298) and [M+H-Isobutene]+ (242).
-
High (25-35 eV): Generates Immonium ion (152) and Tropylium species (123/109).
-
Workflow Diagram
Caption: LC-MS/MS workflow for the identification of N-Boc-4-fluoro-homophenylalanine.
References
-
Vertex AI Search. (2025). ESI-MS fragmentation mechanism N-Boc amino acids. 2
-
PubChem. (2025). N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine Structure and Properties. 3[4][5]
-
Matrix Science. (2025). Peptide Fragmentation and Immonium Ions. 6
-
BOC Sciences. (2025). 4-Fluoro-L-beta-homophenylalanine hydrochloride Properties. [4][5]
-
ChemScene. (2025). N-Boc-L-homophenylalanine CAS 100564-78-1.[8][5][9][10] 8[4][5]
Sources
- 1. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine | C14H18FNO4 | CID 7020910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (2S)-2-(((tert-butoxy)carbonyl)amino)-4-phenylbutanoic acid | C15H21NO4 | CID 7018726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mascot help: Peptide fragmentation [matrixscience.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 100564-78-1 CAS Manufactory [m.chemicalbook.com]
- 10. Boc-L-homophenylalanine | 100564-78-1 [chemicalbook.com]
A Comparative Guide to the Potency of 4-Fluoro vs. Non-Fluorinated Homophenylalanine Analogs
This guide provides an in-depth comparison of the biological potency of 4-fluoro-homophenylalanine analogs against their non-fluorinated parent compounds. We will explore the fundamental principles of fluorine substitution in medicinal chemistry, analyze structure-activity relationships (SAR), and present supporting experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination to enhance the therapeutic potential of peptide and small molecule candidates.
Introduction: The Strategic Role of Fluorine in Drug Design
Homophenylalanine, a non-proteinogenic amino acid, serves as a valuable building block in the design of peptidomimetics and small molecule inhibitors. Its extended side chain, compared to phenylalanine, allows for unique interactions within protein binding pockets. However, optimizing the potency, selectivity, and pharmacokinetic profile of homophenylalanine-containing molecules is a central challenge in drug discovery.
One of the most powerful strategies employed by medicinal chemists is the selective incorporation of fluorine.[1][2] The substitution of a hydrogen atom with fluorine, an element of similar size but vastly different electronegativity, can profoundly alter a molecule's properties.[2][3] These modifications can modulate acidity, basicity, lipophilicity, and metabolic stability, often leading to significant improvements in biological activity.[1][4][5] This guide will dissect the impact of this single-atom substitution on the potency of homophenylalanine analogs.
The Fluorine Advantage: A Mechanistic Overview
The introduction of a fluorine atom onto the phenyl ring of homophenylalanine is not a trivial modification; it imparts a unique combination of physicochemical properties that can be exploited to enhance drug performance.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage. Placing a fluorine atom at a metabolically vulnerable position, such as the para-position of a phenyl ring, can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[4][5]
-
Modulation of pKa: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can lower the pKa of nearby basic functional groups, such as amines, which can improve cell membrane permeability and oral absorption.[4][5]
-
Enhanced Binding Affinity: Fluorine can participate in unique, non-covalent interactions within a protein's active site, including dipole-dipole interactions and orthogonal multipolar C–F···C=O interactions.[6] Furthermore, fluorination often increases the hydrophobicity of the aromatic ring, which can strengthen binding affinity through enhanced hydrophobic interactions.[3][7]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation that is favorable for target engagement.[1][6]
The following diagram illustrates the cascade of effects initiated by aromatic fluorination.
Caption: Experimental workflow for the APN enzymatic inhibition assay.
Step-by-Step Procedure:
-
Prepare Reagents:
-
Enzyme Stock: Dilute purified hAPN in cold assay buffer to a working concentration of 20 nM. Rationale: This concentration should yield a linear reaction rate for at least 15-20 minutes.
-
Inhibitor Stock: Prepare a 10 mM stock of each test compound in 100% DMSO. Create a 10-point serial dilution series in assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1%. Rationale: High DMSO concentrations can inhibit enzyme activity.
-
Substrate Stock: Prepare a 20 mM stock of Ala-pNA in DMSO. Dilute to a working concentration of 2 mM in assay buffer. Rationale: The final substrate concentration in the assay should be close to its Kₘ value for accurate Kᵢ determination.
-
-
Assay Plate Setup (Total Volume = 200 µL):
-
To appropriate wells of a 96-well plate, add 170 µL of assay buffer.
-
Add 10 µL of each inhibitor dilution to the test wells. Add 10 µL of assay buffer to the "No Inhibitor" (100% activity) control wells.
-
Add 10 µL of the 20 nM enzyme solution to all wells except the "No Enzyme" (background) controls.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes. Rationale: This allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.
-
-
Initiate and Read Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the 2 mM substrate solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the "No Enzyme" control from all other rates to correct for background substrate hydrolysis.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_no_inhibitor)) * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the homophenylalanine scaffold is a validated and highly effective method for enhancing biological potency. As demonstrated with aminopeptidase inhibitors, 4-fluorination can lead to a significant improvement in activity compared to the non-fluorinated parent molecule. [8][9][10]However, structure-activity relationship studies are paramount, as the precise positioning of the fluorine atom dictates the magnitude of the potency gain.
The unique properties of fluorine extend beyond potency modulation. The stable isotope ¹⁹F allows for powerful NMR studies to probe protein-ligand interactions and solvent accessibility. [3][11]Furthermore, the positron-emitting isotope ¹⁸F can be incorporated to develop novel radiopharmaceutical agents for molecular imaging with Positron Emission Tomography (PET), enabling non-invasive visualization of drug distribution and target engagement in vivo. [3][5] For drug development professionals, 4-fluoro-homophenylalanine and its isomers are not merely analogs but powerful tools for rational drug design. They offer a proven pathway to improve metabolic stability, binding affinity, and ultimately, the therapeutic potential of new chemical entities.
References
-
Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journals URL: [Link]
-
Title: Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases Source: PMC (PubMed Central) URL: [Link]
-
Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PMC (PubMed Central) URL: [Link]
-
Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
-
Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]
-
Title: Fluorine in drug discovery: Role, design and case studies Source: Atypon URL: [Link] (Note: A direct link to the article was not available in the search results, linking to the publisher's homepage.)
-
Title: Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives Source: PubMed URL: [Link]
-
Title: Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases Source: ResearchGate URL: [Link]
-
Title: The Importance of Fluorine in the Life Science Industry Source: CHIMIA URL: [Link]
-
Title: 18F-Branched-Chain Amino Acids: Structure–Activity Relationships and PET Imaging Potential Source: ResearchGate URL: [Link]
-
Title: Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases Source: PubMed URL: [Link]
-
Title: Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions Source: Royal Society of Chemistry URL: [Link]
-
Title: Structural basis for the enhanced stability of highly fluorinated proteins Source: PMC (PubMed Central) URL: [Link]
-
Title: Utilization of fluorinated α-amino acids in small molecule drug design Source: Taylor & Francis Online URL: [Link]
-
Title: Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor Source: ResearchGate URL: [Link]
-
Title: Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis and biological activity of fluorinated combretastatin analogues Source: PubMed URL: [Link]
-
Title: Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases Source: MDPI URL: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. chimia.ch [chimia.ch]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
A Comparative Guide to the Biological Half-life of D- vs. L-Homophenylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics, achieving a desirable pharmacokinetic profile is a critical determinant of clinical success. A primary obstacle is the rapid in vivo degradation of peptides by endogenous proteases, leading to a short biological half-life and diminished therapeutic efficacy.[1][2][3] A leading strategy to surmount this challenge is the incorporation of non-proteinogenic amino acids, which can sterically hinder protease recognition and cleavage. This guide provides an in-depth comparison of the impact of incorporating D- versus L-homophenylalanine on the biological half-life of peptides, supported by the underlying biochemical principles and experimental data.
The Challenge of Proteolytic Degradation
Peptides, being composed of naturally occurring L-amino acids, are readily recognized as substrates by a vast array of peptidases (also known as proteases) present in biological systems.[4] These enzymes catalyze the hydrolysis of peptide bonds, breaking down the peptide into smaller, inactive fragments or constituent amino acids.[5] This enzymatic degradation is a major pathway for the clearance of peptide drugs, particularly in the bloodstream, which is rich in various proteases.[1]
Proteolytic degradation can be initiated by two main classes of peptidases:
-
Exopeptidases: These enzymes cleave peptide bonds from the ends of a peptide chain, and are further classified as aminopeptidases (acting on the N-terminus) or carboxypeptidases (acting on the C-terminus).[6]
-
Endopeptidases: These enzymes cleave peptide bonds within the peptide sequence.[6][7]
The susceptibility of a peptide to these enzymes is largely dictated by its primary sequence and three-dimensional conformation.
Stereochemistry as a Shield: The D-Amino Acid Advantage
The vast majority of proteases exhibit a high degree of stereospecificity, preferentially recognizing and cleaving peptide bonds between L-amino acids.[8] This is a consequence of the chiral nature of their active sites, which have evolved to accommodate the specific spatial arrangement of L-amino acid side chains.
By substituting an L-amino acid with its D-enantiomer, the stereochemistry at the α-carbon is inverted. This seemingly subtle change has a profound impact on the peptide's conformation and its interaction with proteases.[8] The D-amino acid residue introduces a local perturbation in the peptide backbone, altering the orientation of its side chain relative to that of an L-amino acid. This can disrupt the canonical secondary structures, such as α-helices and β-sheets, that are often recognized by proteases.[9] Consequently, peptides containing D-amino acids are poor substrates for most common proteases, leading to a dramatic increase in their resistance to enzymatic degradation.[8][9][10] This enhanced stability directly translates to a longer circulating half-life in vivo.[8][9][11]
Homophenylalanine: A Phenylalanine Analog for Enhanced Stability
Homophenylalanine (Hph) is a non-proteinogenic amino acid that is an analog of phenylalanine, containing an additional methylene group in its side chain.[12][13] This extension of the side chain can influence peptide conformation and receptor binding. Both L- and D-isomers of homophenylalanine are utilized in peptide synthesis to enhance stability and modulate biological activity.[14][15]
-
L-Homophenylalanine (L-Hph): As an L-amino acid, peptides incorporating L-Hph are still susceptible to proteolytic degradation, although the bulkier side chain compared to phenylalanine might offer some minor steric hindrance to certain proteases.
-
D-Homophenylalanine (D-Hph): The incorporation of D-Hph combines the inherent proteolytic resistance of a D-amino acid with the unique properties of the homophenylalanine side chain.[14] This makes it a powerful tool for significantly extending the biological half-life of a peptide.
Comparative Biological Half-life: D- vs. L-Homophenylalanine Peptides
While direct, head-to-head comparative studies with extensive quantitative data for a wide range of D- vs. L-homophenylalanine-containing peptides are not abundant in publicly available literature, the established principles of peptide chemistry and numerous studies on other D-amino acid substitutions allow for a strong predictive comparison.
| Feature | L-Homophenylalanine Peptide | D-Homophenylalanine Peptide | Rationale |
| Susceptibility to Proteolysis | High | Low | Proteases are stereospecific for L-amino acids. The D-configuration of D-Hph prevents recognition and cleavage by most proteases.[8][10] |
| Expected Biological Half-life | Short | Significantly Longer | Resistance to enzymatic degradation is a primary determinant of a peptide's in vivo half-life.[1][11] |
| Mechanism of Enhanced Stability | Minimal (potential minor steric hindrance) | Steric hindrance and altered backbone conformation due to the D-isomer prevent protease binding and catalysis.[9] | The inversion of stereochemistry is the key factor in conferring proteolytic resistance. |
A study on tripeptides containing dehydrophenylalanine and homophenylalanine highlighted that replacing L-amino acids with their D-amino acid counterparts is a logical approach to enhance the proteolytic stability of peptides.[16]
Experimental Workflows for Determining Biological Half-life
To empirically determine and compare the biological half-life of peptides containing D- versus L-homophenylalanine, the following experimental protocols are standard in the field.
In Vitro Plasma Stability Assay
This assay provides a reliable and relatively high-throughput method to assess the proteolytic stability of a peptide in a biologically relevant matrix.
Objective: To determine the rate of degradation of a peptide when incubated in plasma.
Methodology:
-
Peptide Stock Solution Preparation: Prepare a concentrated stock solution of the test peptide (both D- and L-homophenylalanine versions) in a suitable solvent (e.g., DMSO or water).
-
Plasma Incubation:
-
Thaw frozen plasma (human, rat, or mouse) at 37°C.
-
Add the peptide stock solution to the plasma to a final concentration typically in the low micromolar range.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile), which precipitates the plasma proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, containing the remaining intact peptide, by a suitable analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and fit the data to a first-order decay model to calculate the half-life (t½).
.dot
Caption: Workflow for In Vitro Plasma Stability Assay.
In Vivo Pharmacokinetic (PK) Study
This study provides the most definitive data on the biological half-life of a peptide in a living organism.
Objective: To determine the concentration-time profile of a peptide in the bloodstream after administration to an animal model.
Methodology:
-
Animal Model: Typically, rats or mice are used. Animals are cannulated for ease of blood sampling.
-
Peptide Formulation: The peptide is dissolved in a sterile, biocompatible vehicle suitable for injection (e.g., saline).
-
Administration: The peptide is administered to the animals, usually via intravenous (IV) or subcutaneous (SC) injection.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).
-
Plasma Preparation: The blood samples are processed to obtain plasma.
-
Sample Analysis: The concentration of the intact peptide in the plasma samples is quantified using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters, including the elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
.dot
Caption: Workflow for an In Vivo Pharmacokinetic Study.
Conclusion
The substitution of L-homophenylalanine with its D-enantiomer is a highly effective and well-established strategy for enhancing the biological half-life of therapeutic peptides. This is achieved by conferring significant resistance to proteolytic degradation due to the stereospecificity of endogenous peptidases. While peptides containing L-homophenylalanine remain susceptible to rapid enzymatic cleavage, those incorporating D-homophenylalanine are expected to exhibit a markedly longer duration of action in vivo. The experimental workflows detailed herein provide a robust framework for quantifying this stability advantage and are essential for the rational design and development of more effective peptide-based therapeutics.
References
-
Longdom Publishing. Peptidases: Unveiling the Role of Protein-Cleaving Enzymes. Available from: [Link]
-
bioRxiv. Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Available from: [Link]
-
Ataman Kimya. PEPTIDASES. Available from: [Link]
-
Biology LibreTexts. 7.19F: Proteolytic Degradation. Available from: [Link]
-
Taylor & Francis. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Available from: [Link]
-
PMC. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Available from: [Link]
-
BioPharmaSpec. L/D-Amino Acids: Differences and Importance. Available from: [Link]
-
ResearchGate. Proteolytic degradation of peptide products in the blood is considered... Available from: [Link]
-
Pearson. Peptidases Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]
-
MDPI. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Available from: [Link]
-
PMC. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung. Available from: [Link]
-
Assay Genie. Protease vs Peptidase: Understanding Enzymatic Digestion. Available from: [Link]
-
Wiley Online Library. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Available from: [Link]
-
Wiley Online Library. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Available from: [Link]
-
ACS Publications. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Available from: [Link]
-
bioRxiv. PepMSND: Integrating Multi-level Feature Engineering and Comprehensive Databases to Enhance in vivo/in vitro Peptide Blood Stability Prediction. Available from: [Link]
-
MDPI. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. Available from: [Link]
-
PMC. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Available from: [Link]
-
ResearchGate. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Available from: [Link]
-
ResearchGate. In vitro and in vivo peptide stability and intracellular release. In... Available from: [Link]
-
PMC. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. Available from: [Link]
-
PNAS. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. scilit.com [scilit.com]
- 13. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation [mdpi.com]
A Senior Application Scientist's Guide to Crystal Structure Analysis of Peptides with Fluorinated Side Chains
Introduction: The Rising Prominence of Fluorinated Peptides in Therapeutic Design
In the landscape of modern drug discovery, peptides have emerged as a compelling class of therapeutics, offering high specificity and potent biological activity. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and low bioavailability. The strategic incorporation of fluorine into amino acid side chains has proven to be a transformative approach to overcoming these hurdles.[1][2][3] Fluorination can profoundly influence the physicochemical properties of peptides, enhancing their proteolytic resistance, thermal stability, and membrane permeability.[4][5][6][7] These modifications, however, can also induce significant conformational changes, making a detailed structural analysis paramount for understanding their biological activity and for rational drug design.[8][9]
This guide provides a comparative analysis of the primary techniques employed for the crystal structure determination of peptides with fluorinated side chains. We will delve into the nuances of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights from a field-proven perspective to aid researchers in selecting the optimal methodology for their specific research objectives.
I. The Impact of Fluorination on Peptide Structure: A Double-Edged Sword
The introduction of fluorine, the most electronegative element, into a peptide's side chain induces a range of effects that are critical to consider during structural analysis.
-
Conformational Control: Fluorine's strong inductive effects can enforce specific puckering in cyclic residues like proline and bias the conformation of preceding peptide bonds.[10] This can be exploited to stabilize desired secondary structures, such as α-helices or β-sheets.[4][11] However, the increased steric bulk of fluorinated side chains can also perturb the native peptide fold if not accommodated properly within the hydrophobic core.[12]
-
Enhanced Hydrophobicity and Stability: Highly fluorinated side chains significantly increase the hydrophobicity of the peptide, which can enhance its thermal and chemical stability.[6][13] This "fluorous effect" is primarily driven by the increased buried hydrophobic surface area in the folded state.[6][13]
-
Altered Intermolecular Interactions: The unique electronic properties of the C-F bond can alter hydrogen bonding patterns and other non-covalent interactions within the peptide and with its biological target.[5] While favorable fluorine-fluorine interactions are debated, the electrostatic potential of the fluorinated side chain can certainly influence molecular recognition.[13]
II. Comparative Analysis of Structural Elucidation Techniques
The two primary workhorses for determining the three-dimensional structure of peptides are X-ray crystallography and NMR spectroscopy. The choice between them for fluorinated peptides depends on several factors, including the size of the peptide, its solubility, and the specific structural questions being addressed.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Principle | Diffraction of X-rays by a crystalline lattice | Nuclear spin properties in a magnetic field |
| Sample State | Solid (crystal) | Solution |
| Peptide Size | No upper limit in theory, but crystallization is the bottleneck | Practically limited to peptides < 30-40 kDa |
| Information | Static, high-resolution 3D structure | Dynamic information, conformational ensembles, intermolecular interactions |
| Fluorine Handling | Electron density of fluorine atoms is well-defined | ¹⁹F NMR provides a direct, sensitive probe of the local environment |
| Key Challenge | Obtaining well-diffracting crystals | Signal overlap and resonance assignment |
A. X-ray Crystallography: The Gold Standard for High-Resolution Structures
X-ray crystallography provides an atomic-level snapshot of a peptide's conformation within a crystal lattice. For fluorinated peptides, this technique can reveal with high precision how the fluorinated side chains are accommodated within the overall structure and their influence on packing interactions.
The critical and often most challenging step in X-ray crystallography is obtaining high-quality crystals. The increased hydrophobicity of fluorinated peptides can sometimes aid in crystallization by promoting ordered aggregation, but it can also lead to the formation of amorphous precipitates.
-
Peptide Preparation: Synthesize the fluorinated peptide using solid-phase peptide synthesis (SPPS) and purify it to >95% homogeneity by reverse-phase HPLC.[14] Confirm the mass by mass spectrometry.
-
Solubility Screening: Determine the solubility of the peptide in a range of buffers and solvents. This is crucial as fluorination can significantly alter solubility.[15]
-
Initial Crystallization Screening: Use commercial screening kits (e.g., Hampton Research, Qiagen) to test a wide array of precipitants, salts, and pH conditions. The hanging drop or sitting drop vapor diffusion method is commonly used.[16]
-
Optimization: Based on initial hits (microcrystals, precipitates with crystalline appearance), systematically vary the concentrations of the peptide, precipitant, and additives. Temperature is also a critical parameter to optimize.[17]
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and flash-cool them in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is often required to prevent ice formation.[18]
-
Data Collection and Structure Determination: Collect diffraction data at a synchrotron source. The structure can then be solved using molecular replacement (if a homologous structure is available) or other phasing methods.[12][17][19]
Expert Insight: The increased hydrophobicity of fluorinated peptides can sometimes be leveraged. For instance, co-crystallization with certain excipients can help stabilize the peptide and promote crystal formation.[17] Additionally, in silico modeling can be a valuable tool to predict promising crystallization conditions, saving time and resources.[17]
B. NMR Spectroscopy: Unveiling Dynamics and Interactions in Solution
NMR spectroscopy is a powerful technique for studying the structure and dynamics of peptides in a solution state, which more closely mimics the physiological environment. For fluorinated peptides, ¹⁹F NMR is particularly advantageous.
-
High Sensitivity and No Background: ¹⁹F has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a sensitive NMR nucleus.[20][21] Since fluorine is absent in native biological systems, ¹⁹F NMR spectra are free from background signals.[21][22]
-
Sensitive Probe of Local Environment: The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it an excellent probe for conformational changes, ligand binding, and protein-protein interactions.[20][23]
-
Sample Preparation: Dissolve the purified fluorinated peptide in a suitable NMR buffer (e.g., phosphate buffer in H₂O/D₂O or a deuterated organic solvent). The concentration should be optimized for signal-to-noise, typically in the 0.1-1 mM range.
-
1D NMR Spectra: Acquire 1D ¹H and ¹⁹F NMR spectra to assess the overall folding and purity of the sample. Well-dispersed signals in the ¹H spectrum are indicative of a folded structure.
-
Resonance Assignment: Acquire a suite of 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) to assign the ¹H, ¹³C, and ¹⁵N resonances to specific atoms in the peptide sequence.
-
¹⁹F NMR Experiments: Acquire ¹⁹F NMR spectra, including ¹H-¹⁹F HSQC or HOESY experiments, to assign the fluorine resonances and to identify through-space interactions between fluorine and proton nuclei.
-
Structural Restraints: Extract distance restraints from NOESY spectra, which provide information about protons that are close in space (< 5 Å).
-
Structure Calculation: Use the experimental restraints in molecular dynamics-based software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the NMR data.[24]
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR.
Expert Insight: The conformational bias introduced by fluorination can be a powerful tool. For instance, using fluorinated prolines with different stereochemistry can help to modulate and study protein binding kinetics, as the conformational preferences can be directly monitored by ¹⁹F NMR.[21]
III. Computational Modeling: A Complementary Approach
Computational modeling, particularly molecular dynamics (MD) simulations, serves as a powerful complementary tool to experimental techniques.[8][9]
-
Exploring Conformational Landscapes: MD simulations can explore the conformational space available to a fluorinated peptide, providing insights into its flexibility and the stability of different secondary structures.[8][9]
-
Rationalizing Experimental Observations: Modeling can help to rationalize the structural changes observed upon fluorination and to understand the energetic contributions of fluorinated side chains to protein stability.[5][25]
-
Guiding Experimental Design: In silico predictions can guide the design of new fluorinated peptides with desired conformational properties.
IV. Conclusion and Future Outlook
The structural analysis of peptides with fluorinated side chains is a critical component in the development of next-generation peptide therapeutics. Both X-ray crystallography and NMR spectroscopy offer unique and complementary insights into the conformational effects of fluorination. While X-ray crystallography provides high-resolution static structures, NMR spectroscopy excels at characterizing the dynamic nature of these peptides in solution, with ¹⁹F NMR being a particularly powerful tool.
As our ability to synthesize novel fluorinated amino acids expands, so too will the need for robust and efficient structural characterization methods. The integration of experimental data with advanced computational modeling will be essential for a comprehensive understanding of how fluorination can be harnessed to fine-tune the structure and function of therapeutic peptides.
V. References
-
Tinker, A., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(21), 5149. [Link]
-
Mykhailiuk, P. K. (2015). Synthesis of Side Chain Fluorinated Amino Acids and Their Effects on the Properties of Peptides and Proteins. Mini-Reviews in Organic Chemistry, 12(4), 327-339. [Link]
-
J. A. K. Howard, et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(1), 87-102. [Link]
-
Gruber, C., et al. (2021). Understanding the Conformational Properties of Fluorinated Polypeptides: Molecular Modelling of Unguisin A. Journal of Chemical Information and Modeling, 61(2), 855-866. [Link]
-
Cejas, M. A., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11505. [Link]
-
Kudo, K., et al. (2021). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science, 12(3), 1165-1171. [Link]
-
Mykhailiuk, P. K. (2015). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 2(7), 837-846. [Link]
-
J. A. K. Howard, et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(1), 87-102. [Link]
-
M. Inoue, et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8-9), 1139-1149. [Link]
-
Urban, J. (2007). Molecular Modeling Studies of Fluorinated Peptide and Amino Acid Analogs. DTIC. [Link]
-
Sando, S., et al. (2023). Synthesis of Short Peptides with Perfluoroalkyl Side Chains and Evaluation of Their Cellular Uptake Efficiency. ChemBioChem, 24(19), e202300374. [Link]
-
Gruber, C., et al. (2021). Understanding the Conformational Properties of Fluorinated Polypeptides: Molecular Modelling of Unguisin A. Journal of Chemical Information and Modeling, 61(2), 855-866. [Link]
-
Vasan, A., et al. (2012). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 55(1), 438-444. [Link]
-
University of Southampton. (n.d.). Investigation of fluorinated prolines by NMR spectroscopy. [Link]
-
Raines, R. T., et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Israel Journal of Chemistry, 56(1), 52-59. [Link]
-
Marsh, E. N. G. (2014). Fluorinated Proteins: From Design and Synthesis to Structure and Stability. Accounts of Chemical Research, 47(10), 2878-2886. [Link]
-
Koksch, B., et al. (2015). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 47(1), 121-131. [Link]
-
Bruns, M., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. Chemistry – A European Journal, 27(60), 14931-14938. [Link]
-
Luchinat, C., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1149-1159. [Link]
-
Marsh, E. N. G., et al. (2008). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 105(48), 18735-18739. [Link]
-
Basak, T., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(9), 1624-1634. [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
-
D'Urso, A., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(1), 105-117. [Link]
-
Bruns, M., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. Chemistry – A European Journal, 27(60), 14931-14938. [Link]
-
Gellman, S. H., et al. (2006). Solution structure of a small protein containing a fluorinated side chain in the core. Protein Science, 15(12), 2783-2789. [Link]
-
Oishi, T., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 26(10), 2969. [Link]
-
ResearchGate. (n.d.). Single crystal X-ray diffraction studies of tripeptides. [Link]
-
Kumar, K., et al. (2017). Fluorinated peptide biomaterials. Current Opinion in Chemical Biology, 38, 92-99. [Link]
-
APC. (2024). Peptide Crystallization: Techniques, Challenges, and Solutions. [Link]
-
Hampton Research. (n.d.). Crystallization Tips. [Link]
-
Koksch, B., et al. (2005). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. ACS Symposium Series, 911, 445-456. [Link]
-
Creative Biostructure. (n.d.). Peptide Crystallization. [Link]
-
Cambrex. (n.d.). Crystallization Process Development: Peptide Crystallization Case Study. [Link]
-
KU Leuven. (2025). Crystallization towards efficient and sustainable biomanufacturing: Development of Novel Approaches to Understand and Control the Crystallization of Industrially Relevant Peptides. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Protein and Peptide Materials for Biomedical Applications | MDPI [mdpi.com]
- 6. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 7. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the Conformational Properties of Fluorinated Polypeptides: Molecular Modelling of Unguisin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. raineslab.com [raineslab.com]
- 11. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 12. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cambrex.com [cambrex.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. approcess.com [approcess.com]
- 18. Crystallization Tips | Hampton Research [hamptonresearch.com]
- 19. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biophysics.org [biophysics.org]
- 21. mr.copernicus.org [mr.copernicus.org]
- 22. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Investigation of fluorinated prolines by NMR spectroscopy | University of Southampton [southampton.ac.uk]
- 24. Solution structure of a small protein containing a fluorinated side chain in the core - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for N-Boc-4-fluoro-(R)-homophenylalanine
Foreword: Proactive Safety in Advanced Drug Development
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like N-Boc-4-fluoro-(R)-homophenylalanine demands the highest standards of safety and precision. This guide moves beyond a simple checklist, offering a comprehensive framework for risk mitigation when handling this compound. Our objective is to build a deep, intrinsic culture of safety that safeguards both the researcher and the integrity of the research. This document serves as a detailed operational and safety protocol, grounded in established best practices from leading safety organizations.
Hazard Identification and Risk Assessment
Analog Compound Analysis: The primary analog for our assessment is N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine. According to its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the hazards are significant[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given the structural similarities, it is prudent to assume that N-Boc-4-fluoro-(R)-homophenylalanine presents, at a minimum, the same hazards. The presence of the fluorophenyl group also warrants caution, as fluorinated organic compounds can have unique toxicological profiles. The Boc-protecting group is generally stable but can be cleaved by strong acids, which would liberate the free amino acid and potentially alter the hazard profile[2][3].
The Hierarchy of Controls: Engineering Controls as the First Line of Defense
Before any discussion of Personal Protective Equipment (PPE), it is critical to emphasize the foundational role of engineering controls. PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates the use of engineering controls to minimize chemical exposure[4][5][6].
-
Chemical Fume Hood: All handling of N-Boc-4-fluoro-(R)-homophenylalanine, from weighing to its use in a reaction, must be conducted in a certified chemical fume hood. This is non-negotiable. A fume hood is essential to control the inhalation of any dust or aerosols, directly addressing the respiratory irritation hazard[7].
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly[7].
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling N-Boc-4-fluoro-(R)-homophenylalanine.
| Protection Type | Specific PPE | Standard/Specification | Rationale |
| Eye and Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 / EN166 | Goggles provide a seal against splashes and dust. A face shield worn over goggles offers an additional layer of protection for the entire face, which is crucial when handling solids that can become airborne. |
| Hand | Chemical-Resistant Gloves (Nitrile or Neoprene) | ASTM F739 or EN 374 | Nitrile or neoprene gloves offer good protection against a range of organic compounds.[7] Always check gloves for holes or tears before use. For prolonged operations, consider double-gloving. |
| Body | Flame-Resistant Laboratory Coat | NFPA 2112 | A fully-buttoned lab coat protects skin and personal clothing from contamination. Ensure the material is flame-resistant. |
| Respiratory | NIOSH-approved Air-Purifying Respirator with Organic Vapor/P100 cartridges | NIOSH 42 CFR 84 | Required when engineering controls are insufficient, during a large spill, or when weighing large quantities of the powder outside of a containment system. This protects against both organic vapors and fine particulates. |
Step-by-Step Guidance: Safe Handling Workflow
Adherence to a standardized workflow is essential for minimizing risk. This protocol covers the lifecycle of the chemical within the laboratory, from receipt to disposal.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of N-Boc-4-fluoro-(R)-homophenylalanine.
Detailed Protocol:
-
Preparation:
-
Before entering the lab, ensure you are wearing appropriate laboratory attire (long pants, closed-toe shoes).
-
Don all required PPE as specified in the table above.
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Gather all necessary glassware, reagents, and equipment and place them inside the fume hood to minimize traffic in and out of the hood during the procedure.
-
-
Handling (inside the fume hood):
-
When weighing the solid, use a spatula and handle the container with care to avoid generating dust.
-
If transferring the solid to a reaction vessel, do so slowly and carefully.
-
Keep the container of N-Boc-4-fluoro-(R)-homophenylalanine closed when not in use.
-
-
Post-Handling:
-
Once the handling is complete, securely cap all containers.
-
Decontaminate the work surface within the fume hood with an appropriate solvent and wipe it down. Dispose of the wipes as hazardous waste.
-
Emergency and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with a non-reactive absorbent (e.g., vermiculite). For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan:
All waste containing N-Boc-4-fluoro-(R)-homophenylalanine, including contaminated consumables (gloves, wipes, pipette tips) and empty containers, must be disposed of as hazardous chemical waste.
-
Waste Segregation: Collect all waste in a designated, clearly labeled, and sealed container.[8]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution and local regulations.
-
Pickup: Arrange for waste pickup through your institution's EHS office or a licensed chemical waste disposal contractor.[8] Do not pour this chemical down the drain.
By integrating these safety protocols into your daily laboratory operations, you foster an environment of scientific excellence and uncompromising safety.
References
-
NIOSH Pocket Guide to Chemical Hazards - CDC : A resource for information on workplace chemicals and their hazards. [Link]
-
Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC : An introduction to the NIOSH Pocket Guide, which provides general industrial hygiene information. [Link]
-
American Chemical Society Issues Guidelines for Safer Research Laboratories : Guidelines to ensure the safety of personnel in research laboratories. [Link]
-
Safety in Academic Chemistry Laboratories published by ACS : Guidelines for safe practices in academic chemistry laboratories. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl : The OSHA standard for occupational exposure to hazardous chemicals in laboratories. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety : An overview of the key elements of the OSHA Laboratory Standard. [Link]
-
NIOSH Pocket Guide to Chemical Hazards : A guide presenting information taken from NIOSH/OSHA Occupational Health Guidelines for Chemical Hazards. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing : An edition of the NIOSH Pocket Guide with updated information. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - CDC Stacks : A version of the NIOSH Pocket Guide from 2007. [Link]
-
Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico : Guidelines on the safe use of chemicals in laboratories. [Link]
-
Safety in Academic Chemistry Laboratories : A manual from the ACS providing a basis for institutional and individual safety policies. [Link]
-
Laboratory Safety Guidance - OSHA : OSHA guidance on laboratory safety, including the Chemical Hygiene Plan. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group : An overview of the OSHA Laboratory Standard designed to protect workers from harmful chemicals. [Link]
-
Safety Tipsheets & Best Practices - American Chemical Society : A series of guides from the ACS on laboratory and chemical safety. [Link]
-
Safety in Academic Chemistry Laboratories : A publication from the ACS on accident prevention in educational chemistry laboratories. [Link]
-
Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety : Guidance on selecting PPE for per- and polyfluoroalkyl substances. [Link]
-
N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine | C14H18FNO4 | CID 7020910 - PubChem : Safety and hazard information for a structurally similar compound. [Link]
-
Personal Protective Equipment | US EPA : Information on the four levels of personal protective equipment. [Link]
-
Fluorine - ipo : Safety information for handling fluorine gas, relevant for understanding fluorinated compound hazards. [Link]
-
Personal Protective Equipment - Environmental Health & Safety Services : Information on various types of PPE, including respirators and protective clothing. [Link]
-
Safety Data Sheet : An example of an SDS for a Boc-protected amino acid. [Link]
-
SAFETY DATA SHEET : An example of an SDS for a fluorinated amino acid derivative. [Link]
-
SAFETY DATA SHEET - MilliporeSigma : An example of an SDS with GHS classifications. [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia : Information on the properties and cleavage of the Boc protecting group. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal : Details on the formation and cleavage of Boc-protected amines. [Link]
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. : Information on the deprotection of Boc groups, including safety considerations. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC : A research article detailing a procedure for N-Boc protection. [Link]
Sources
- 1. N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine | C14H18FNO4 | CID 7020910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. mastercontrol.com [mastercontrol.com]
- 5. osha.gov [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
